molecular formula C7H11N3 B1426223 1-Cyclobutyl-1H-pyrazol-4-amine CAS No. 1190380-64-3

1-Cyclobutyl-1H-pyrazol-4-amine

Cat. No.: B1426223
CAS No.: 1190380-64-3
M. Wt: 137.18 g/mol
InChI Key: XOZOOJZSEDWGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyclobutyl-1H-pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclobutyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclobutyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZOOJZSEDWGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190380-64-3
Record name 1-cyclobutyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Cyclobutyl-1H-pyrazol-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Subject: 1-Cyclobutyl-1H-pyrazol-4-amine (CAS: 1190380-64-3) Primary Application: Pharmaceutical Intermediate (Kinase & GPCR Inhibitor Design)[1][2]

Executive Summary

1-Cyclobutyl-1H-pyrazol-4-amine is a specialized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of small-molecule inhibitors targeting Janus Kinases (JAK), Cyclin-Dependent Kinases (CDK), and G-Protein Coupled Receptors (e.g., GPR17).

The molecule features an electron-rich pyrazole ring substituted with a primary amine at the C4 position and a cyclobutyl group at the N1 position. This specific substitution pattern offers two distinct advantages in drug design:

  • Solubility & Metabolism: The cyclobutyl group provides lipophilicity (increasing permeability) while maintaining a lower metabolic liability compared to flexible alkyl chains (e.g., n-butyl) due to steric bulk and ring constraints.

  • Vector Alignment: The C4-amine acts as a versatile "handle" for amide coupling or cross-coupling reactions, allowing the pyrazole to serve as a hinge-binding motif in kinase inhibitor scaffolds.

Physicochemical Properties[1][3][4][5][6][7][8]

The following data aggregates experimental and high-confidence predicted values.

PropertyValueNote
CAS Number 1190380-64-3Primary identifier
Molecular Formula C₇H₁₁N₃-
Molecular Weight 137.18 g/mol -
Appearance Pale yellow to brown oil/solidDepends on purity/salt form
LogP (Predicted) ~0.8 – 1.2Moderate lipophilicity
pKa (Conjugate Acid) ~4.0 – 4.5Pyrazole N2 is weakly basic
Solubility DMSO, Methanol, DCMLow solubility in water (neutral form)
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 2Pyrazole N2, Amine N
Spectroscopic Signature (¹H NMR)

Data extracted from synthesis of analogous intermediates in CDCl₃ (500 MHz):

  • δ 7.56 (s, 1H): Pyrazole C3/C5 proton (deshielded aromatic).

  • δ 7.30 (s, 1H): Pyrazole C5/C3 proton.

  • δ 4.83 (m, 1H): Cyclobutyl methine (CH) connected to N1.

  • δ 2.35 – 2.66 (m, 4H): Cyclobutyl methylene protons (ring strain effects).

  • δ 1.80 – 1.97 (m, 2H): Cyclobutyl remote methylene protons.

Synthetic Methodology

The most robust industrial route involves the regioselective alkylation of 4-nitropyrazole followed by reduction. This pathway avoids the instability associated with handling 4-aminopyrazole precursors directly.

Synthesis Workflow Diagram

Synthesis SM1 4-Nitro-1H-pyrazole (CAS: 2075-46-9) Inter Intermediate: 1-Cyclobutyl-4-nitro-1H-pyrazole SM1->Inter N-Alkylation Reagent1 Bromocyclobutane Cs2CO3, DMF, 100°C Reagent1->Inter Product Target: 1-Cyclobutyl-1H-pyrazol-4-amine Inter->Product Nitro Reduction Reagent2 H2 (1 atm), 10% Pd/C MeOH, RT Reagent2->Product

Caption: Two-step synthesis via nitro-pyrazole alkylation and subsequent catalytic hydrogenation.

Detailed Protocol
Step 1: N-Alkylation (Formation of 1-Cyclobutyl-4-nitropyrazole)

Rationale: 4-Nitropyrazole is acidic (pKa ~9.6), allowing deprotonation by mild carbonate bases. The steric bulk of the cyclobutyl group requires elevated temperatures or a polar aprotic solvent (DMF/NMP) to facilitate the Sɴ2 substitution.

  • Setup: Charge a reaction vessel with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 vol).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ for secondary alkyl halides to enhance reactivity.

  • Alkylation: Add Bromocyclobutane (1.2 eq) dropwise.

  • Reaction: Heat to 90–100°C for 12–16 hours. Monitor by LC-MS for consumption of starting material.

  • Workup: Cool to RT. Dilute with water (excess) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a yellow solid.

Step 2: Nitro Reduction (Formation of Amine)

Rationale: The pyrazole ring is stable to standard hydrogenation conditions. Pd/C is efficient and clean.

  • Setup: Dissolve the nitro-intermediate (from Step 1) in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (10 wt% loading, 50% water wet).

  • Hydrogenation: Purge with N₂ followed by H₂. Stir under H₂ balloon (1 atm) at Room Temperature for 2–4 hours.

  • Workup: Filter through a Celite pad to remove catalyst. Caution: Pyrophoric catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 1-cyclobutyl-1H-pyrazol-4-amine is an oil or low-melting solid that oxidizes slowly in air; store under Argon/Nitrogen.

Reactivity & Functionalization

The C4-amine is the primary reactive center, but the pyrazole C3/C5 positions offer secondary functionalization vectors via C-H activation.

Reactivity Map

Reactivity Core 1-Cyclobutyl-1H-pyrazol-4-amine Rxn1 Amide Coupling (HATU/DIPEA + R-COOH) Core->Rxn1 Rxn2 Reductive Amination (R-CHO + NaBH(OAc)3) Core->Rxn2 Rxn3 Buchwald-Hartwig (Ar-Br + Pd catalyst) Core->Rxn3 Rxn4 C-H Iodination (NIS, C3/C5 position) Core->Rxn4 Prod1 Amide-Linked Kinase Inhibitors (e.g., JAK/CDK binders) Rxn1->Prod1 Prod2 Secondary Amines Rxn2->Prod2 Prod3 Biaryl Amines Rxn3->Prod3 Prod4 Halogenated Intermediates (for Suzuki coupling) Rxn4->Prod4

Caption: Divergent synthesis pathways from the core amine scaffold.

Key Reaction: Amide Coupling (Kinase Hinge Binding)

In drug discovery, this amine is frequently coupled to pyrimidine or pyridine carboxylic acids.

  • Protocol: Mix amine (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir at RT for 2h.

  • Outcome: High yields (>80%). The resulting amide NH often forms a critical hydrogen bond with the kinase hinge region (e.g., Glu residue).

Handling and Safety Guide

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed. Do not pipette by mouth.
Skin Irritation H315Causes skin irritation. Wear nitrile gloves.
Eye Damage H318Causes serious eye damage.[3] Use safety goggles.
Oxidation -Aminopyrazoles darken upon air exposure. Store at -20°C under inert gas.

Storage Protocol:

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen flush required.

  • Temperature: Long-term storage at -20°C; stable at RT for days in solution.

References

  • Preparation of Indole and Pyrrolopyridine Derivatives as GPR17 Modulators. World Intellectual Property Organization, WO2025038863A1, 2025. (Describes the synthesis and NMR characterization of 1-cyclobutyl-1H-pyrazol-4-amine).

  • Synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021, M1196. (General methodology for aminopyrazole synthesis and reductive amination).

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Journal of Medicinal Chemistry, 2023.[1] (Contextualizes the pyrazole-amine scaffold in kinase inhibitor design).

  • 1-Cyclobutyl-1H-pyrazol-4-amine (Compound Summary). PubChem, CID 55284978. (Chemical identifiers and predicted properties).

Sources

Targeting the Kinome and Beyond: A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for researchers in medicinal chemistry and pharmacology.

Executive Summary

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in modern drug discovery due to its unique electronic profile, capacity for diverse non-covalent interactions (hydrogen bonding,


-stacking), and metabolic stability. This guide analyzes the biological activity of novel pyrazole derivatives, focusing on their dominant role as kinase inhibitors (oncology) and COX-2 selective anti-inflammatory agents. It provides actionable insights into Structure-Activity Relationships (SAR), validated experimental protocols, and mechanistic pathways.

Part 1: Structural Basis & SAR Logic[1]

The biological versatility of pyrazole stems from its ability to act as both a hydrogen bond donor (NH at position 1) and acceptor (N at position 2).[1] In kinase inhibition, this mimics the adenine ring of ATP, allowing the scaffold to anchor deeply within the hinge region of the kinase active site.

Core SAR Principles
  • N1-Substitution: Critical for pharmacokinetic (PK) modulation. Bulky or polar groups here often dictate solubility and prevent rapid metabolic glucuronidation.

  • C3/C5-Substitution: These positions control the spatial orientation of the molecule. In COX-2 inhibitors, aryl substitution at C5 (often with a sulfonamide moiety) is essential for accessing the secondary hydrophobic pocket unique to COX-2.

  • C4-Substitution: Often used to introduce electron-withdrawing groups (EWGs) like -CN or -F to modulate the acidity of the NH proton (if unsubstituted) or to engage in halogen bonding with gatekeeper residues.

PyrazoleSAR Core Pyrazole Core (1,2-Diazole) N1 N1 Position: PK Modulation & Solubility Control Core->N1 H-Bond Donor (if unsubstituted) C3 C3 Position: Steric Fit & Selectivity Core->C3 H-Bond Acceptor (N2 interaction) C4 C4 Position: Electronic Tuning (EWG/Halogen) Core->C4 C5 C5 Position: Hydrophobic Pocket Access (COX-2) Core->C5 Kinase Kinase Hinge Binder (Adenine Mimic) N1->Kinase COX2 COX-2 Selectivity (Side Pocket Entry) C5->COX2

Figure 1: Structure-Activity Relationship (SAR) map of the pyrazole scaffold highlighting functionalization vectors.

Part 2: Key Biological Mechanisms

Anticancer Activity: Kinase Inhibition

Novel pyrazole derivatives function primarily as Type I or Type II ATP-competitive inhibitors.

  • Target Specificity: High potency observed against EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor), and RET (Rearranged during Transfection).

  • Mechanism: The pyrazole nitrogen pair forms hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR). Derivatives bearing a urea or amide linker at C3/C4 often extend into the "back pocket" to interact with the DFG motif (Asp-Phe-Gly), locking the kinase in an inactive conformation.

Anti-inflammatory Activity: COX-2 Selectivity

Unlike traditional NSAIDs, pyrazole derivatives (e.g., Celecoxib analogs) exploit the structural difference between COX-1 and COX-2.

  • Mechanism: COX-2 has a larger active site side pocket due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). Pyrazoles with bulky C5-aryl sulfonamide groups fit into this pocket, sparing COX-1 and reducing gastrointestinal toxicity.

KinasePathway Ligand Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR) Transmembrane Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Pyrazole Pyrazole Inhibitor (ATP Competitive) Pyrazole->Receptor BLOCKS ATP BINDING ATP ATP ATP->Receptor Required for Phosphorylation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Transcription Factors ERK->Nucleus Translocation Effect Cell Proliferation & Survival Nucleus->Effect

Figure 2: Signal transduction cascade showing the intervention point of pyrazole-based kinase inhibitors.

Part 3: Validated Experimental Protocols

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following protocols include critical "Self-Validation" steps often omitted in standard texts.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment: Add pyrazole derivatives dissolved in DMSO.

    • Self-Validation Check: Final DMSO concentration must be

      
       to prevent solvent toxicity. Include a "Vehicle Control" (0.1% DMSO only) to normalize data.
      
  • Incubation: Treat for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO (100 µL).

  • Readout: Measure absorbance at 570 nm.

    • Causality: Absorbance is directly proportional to mitochondrial dehydrogenase activity (viable cells).

Protocol B: Molecular Docking Workflow (In Silico)

Objective: Predict binding affinity and interacting residues.

  • Protein Prep: Download PDB structure (e.g., EGFR: 1M17). Remove water molecules (unless bridging). Add polar hydrogens.

  • Ligand Prep: Draw pyrazole derivative. Minimize energy (MMFF94 force field).

  • Grid Generation: Define the active site box centered on the co-crystallized native ligand.

  • Docking: Run algorithm (e.g., AutoDock Vina or Glide).

  • Validation: Re-dock the native co-crystallized ligand.

    • Success Metric: The RMSD between the docked pose and the crystal pose must be

      
      .
      

Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Validation Design Scaffold Design (Bioisosterism) Synth Synthesis (e.g., Knorr Reaction) Design->Synth Assay In Vitro Assay (MTT / Kinase) Synth->Assay Docking In Silico Docking (Binding Mode) Synth->Docking SAR SAR Analysis & Optimization Assay->SAR Docking->SAR SAR->Design Iterate Lead Lead Candidate SAR->Lead High Potency High Selectivity

Figure 3: Integrated workflow for the development and validation of bioactive pyrazole derivatives.

Part 4: Comparative Data Summary

The following table summarizes the potency of recent pyrazole derivatives compared to clinical standards. Note the correlation between specific substitutions and activity.[1][2][3][4]

Compound ClassTargetKey SubstitutionIC50 (nM)Reference Standard
Pyrazolo[1,5-a]pyrimidine EGFR (WT)3-CN, 7-NH-Aryl12 - 45Erlotinib (20 nM)
1,3,5-Triphenylpyrazole COX-24-F, 1-(4-Sulfonamide)40 - 60Celecoxib (50 nM)
Pyrazoline-Thiazole Hybrid VEGFR-2N1-Thiazole0.8 - 5.0Sorafenib (3 nM)
Fused Indazole CDK2C3-Amide linker15 - 30Roscovitine (100 nM)

Data synthesized from recent high-impact medicinal chemistry reviews [1, 2].

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). [Link]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (MDPI). [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-inflammatory. PubMed. [Link]

Sources

Role of cyclobutyl group in pyrazole compound activity

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the Cyclobutyl Group in Pyrazole Compound Activity Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary

In the optimization of pyrazole-based pharmacophores, the cyclobutyl group has emerged as a critical bioisostere, offering a distinct "Goldilocks" zone between the rigid, planar cyclopropyl group and the freely rotating isopropyl group. This guide analyzes the structural, electronic, and metabolic contributions of the cyclobutyl moiety when attached to pyrazole scaffolds. We explore its role in locking bioactive conformations, modulating lipophilicity (LogP), and improving metabolic stability against CYP450-mediated oxidation, supported by case studies such as the JAK1 inhibitor Abrocitinib .

Physicochemical Rationale: The "Puckered" Advantage

The cyclobutyl group is often erroneously grouped with simple alkyl chains or the cyclopropyl ring. However, its distinct contribution to binding affinity stems from its unique conformational landscape.

The Puckering Effect

Unlike the planar cyclopropyl ring (bond angles ~60°), the cyclobutyl ring is not planar. To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a puckered "butterfly" conformation .

  • Puckering Angle: Approximately 25°–30° .

  • Bond Angles: The C-C-C bond angles contract to ~88°, deviating from the ideal 90° to minimize torsional strain.[1]

Medicinal Chemistry Implication: This puckered shape allows the cyclobutyl group to fill hydrophobic pockets with a specific 3D volume that is unavailable to the flat cyclopropyl ring. It provides "rigid bulk"—filling space without the entropic penalty associated with freezing the rotatable bonds of an isopropyl or tert-butyl group upon binding.

Lipophilicity and LogP Modulation

The cyclobutyl group is a lipophilic spacer. However, its cyclic nature reduces the solvent-accessible surface area compared to an equivalent linear chain (e.g., n-butyl), often resulting in a lower LogP than expected for the carbon count.

  • Bioisostere Comparison: Cyclobutyl is frequently used as a bioisostere for:

    • Isopropyl: Similar steric bulk but restricted rotation.

    • Phenyl: A saturated mimic that removes

      
      -
      
      
      
      stacking potential and reduces aromatic ring count (improving solubility).

Structure-Activity Relationship (SAR): The "Goldilocks" Zone

In kinase inhibitor design, the choice of alkyl substituent on the pyrazole nitrogen (or C-position) often follows a non-linear SAR trend.

Table 1: Comparative SAR Profile of Pyrazole Substituents

SubstituentConformational StateSteric VolumeEntropic Cost of BindingPrimary Liability
Isopropyl Free RotationHigh (Variable)High (Must freeze rotation)Metabolic oxidation (tertiary C-H)
Cyclopropyl Rigid / PlanarLowLowRing strain / Acid instability
Cyclobutyl Rigid / Puckered Medium-High Low C3-Hydroxylation (manageable)
Cyclopentyl Flexible EnvelopeHighMediumExcessive bulk / Lipophilicity
Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting a cyclobutyl group during lead optimization.

SAR_Logic Start Lead Optimization: Pyrazole Substituent NeedBulk Requirement: Fill Hydrophobic Pocket? Start->NeedBulk Isopropyl Option A: Isopropyl (Free Rotation) NeedBulk->Isopropyl High Bulk Cyclopropyl Option B: Cyclopropyl (Planar/Rigid) NeedBulk->Cyclopropyl Low Bulk Cyclobutyl Option C: Cyclobutyl (Puckered/Rigid) NeedBulk->Cyclobutyl Med Bulk EntropicPenalty Issue: High Entropic Penalty (Loss of potency) Isopropyl->EntropicPenalty PoorFill Issue: Insufficient Bulk (Poor VdW contacts) Cyclopropyl->PoorFill Solution Optimal Fit: Low Entropic Cost + Correct 3D Volume Cyclobutyl->Solution EntropicPenalty->Cyclobutyl Switch to Rigid Bioisostere PoorFill->Cyclobutyl Increase Size

Figure 1: Decision pathway illustrating why cyclobutyl is selected over isopropyl or cyclopropyl groups to balance steric fill and entropic binding costs.

Case Study: Abrocitinib (JAK1 Inhibitor)

Abrocitinib (Pfizer) represents a definitive application of the cyclobutyl-pyrazole motif. The molecule features a pyrolopyrimidine scaffold where the N-substituent is a trans-3-hydroxycyclobutyl group (precursor).

  • Role of Cyclobutyl: The cyclobutyl ring orients the sulfonamide tail into a specific solvent-exposed region while the ring itself makes hydrophobic contacts within the JAK1 binding cleft.

  • Selectivity: The rigid geometry of the cyclobutyl group contributes to the high selectivity for JAK1 over JAK2/JAK3 by exploiting subtle differences in the P-loop and solvent front regions.

  • Metabolic "Soft Spot": Early SAR studies often reveal that the cyclobutyl ring is susceptible to oxidation by CYP450 enzymes (specifically CYP2C19 and CYP2C9), typically at the C3 position (forming a ketone or alcohol).

    • Optimization Strategy: In Abrocitinib, the metabolic profile was managed, but in other candidates, this liability is often blocked by gem-difluorination at the C3 position.

Synthetic Methodologies

Installing a cyclobutyl group on a pyrazole requires specific protocols to avoid ring opening or elimination.

Method A: Direct N-Alkylation (Nucleophilic Substitution)

The most common route involves reacting the pyrazole with a cyclobutyl electrophile.

  • Reagents: Cyclobutyl bromide or Cyclobutyl tosylate.

  • Conditions: Cs₂CO₃ in DMF at 60–80°C.

  • Challenge: Competitive N1 vs. N2 alkylation (regioselectivity) and potential elimination of the cyclobutyl halide to cyclobutene.

Method B: Chan-Lam Coupling (Modern Approach)

For sensitive substrates, copper-catalyzed oxidative coupling is superior.

  • Protocol:

    • Substrate: Pyrazole (1.0 eq).

    • Coupling Partner: Cyclobutylboronic acid (2.0 eq).

    • Catalyst: Cu(OAc)₂ (0.1–1.0 eq).

    • Ligand: 2,2'-Bipyridine (1.0 eq).

    • Base/Oxidant: Na₂CO₃, Air (1 atm) or O₂ balloon.

    • Solvent: Dichloroethane (DCE) or MeCN, 70°C.

  • Advantage: Avoids elimination side reactions common with alkyl halides.

Method C: De Novo Synthesis (Industrial Route)

As seen in the Abrocitinib synthesis, the pyrazole ring can be constructed onto the cyclobutyl amine.

Synthesis_Route SM1 Cyclobutyl Ketone Step1 Reductive Amination SM1->Step1 Inter1 Cyclobutyl Amine Step1->Inter1 Step2 Condensation (EtOCH=C(CN)2) Inter1->Step2 Product N-Cyclobutyl Pyrazole Step2->Product

Figure 2: Simplified industrial route for constructing N-cyclobutyl pyrazoles via amine condensation.

Metabolic Stability & Optimization

While robust, the cyclobutyl ring is not metabolically inert. It is a known substrate for microsomal oxidation.

The "Soft Spot" Liability: CYP450 enzymes can hydroxylate the C3 position of the cyclobutyl ring (distal to the attachment point).

  • Metabolite: 3-hydroxycyclobutyl-pyrazole or the corresponding ketone.

Mitigation Strategies:

  • Fluorination: Installing a gem-difluoro group (3,3-difluorocyclobutyl) blocks oxidation, lowers the pKa of the ring hydrogens, and lowers lipophilicity (LogP).

  • Heteroatom Insertion: Replacing a ring carbon with oxygen (oxetane) dramatically lowers LogP and blocks oxidative metabolism, though it changes the ring puckering geometry.

References

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.[2] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[3] Angewandte Chemie International Edition. Link

  • Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry. Link

  • Engle, K. M., et al. (2018). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Journal of Organic Chemistry. Link

Sources

Technical Whitepaper: 1-Cyclobutyl-1H-pyrazol-4-amine in Kinase-Targeted FBDD

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and application of 1-Cyclobutyl-1H-pyrazol-4-amine as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In the architecture of modern kinase inhibitors, the 1-Cyclobutyl-1H-pyrazol-4-amine (C7H11N3, MW: 137.18 Da) represents a "privileged structure." It functions as a potent ATP-mimetic hinge binder that complies strictly with the Astex Rule of Three (Ro3). Unlike generic pyrazoles, the inclusion of the cyclobutyl moiety introduces critical


 character ("escape from flatland"), enhances metabolic stability relative to flexible alkyl chains, and provides a rigid hydrophobic vector for targeting the ribose-binding pocket. This guide explores its deployment as a seed fragment for developing inhibitors against targets like CDK2, FLT3, and BTK .

Part 1: Physicochemical Profile & Fragment Attributes[1][2]

The "Super-Fragment" Profile

This molecule is not merely a building block; it is a self-contained pharmacophore. Its low molecular weight allows for significant "growing" room while maintaining drug-like properties in the final lead candidate.

PropertyValueStructural Implication
Molecular Weight 137.18 DaIdeal for FBDD (Ro3 < 300 Da). Allows addition of ~350 Da during optimization.
cLogP ~0.8 - 1.2Optimal lipophilicity for membrane permeability without solubility issues.
H-Bond Donors (HBD) 2 (Exocyclic -NH2)Critical for H-bond interaction with the kinase hinge region (backbone carbonyl).
H-Bond Acceptors (HBA) 2 (Pyrozole N2)Accepts H-bond from the hinge backbone amide (e.g., Met/Glu gatekeeper+1).
PSA (Polar Surface Area) ~52 ŲWell below the 60 Ų limit for high blood-brain barrier (BBB) permeability potential.
Rotatable Bonds 1 (N-Cyclobutyl)High Rigidity. The cyclobutyl ring has limited conformational entropy penalty upon binding.
The Cyclobutyl Advantage

Why cyclobutyl over isopropyl or methyl?

  • Metabolic Shielding: The cyclobutyl ring is metabolically superior to linear alkyl chains (e.g.,

    
    -butyl) which are prone to 
    
    
    
    -oxidation. It is also more stable than isopropyl groups, which are susceptible to CYP450-mediated dealkylation.
  • Hydrophobic Filling: The "puckered" conformation of cyclobutane (bond angles ~88°) creates a distinct hydrophobic volume that fills the ATP ribose pocket more effectively than planar aromatic rings, improving ligand efficiency (LE).

Part 2: Structural Biology & Binding Modes[3]

The Hinge Binding Motif

The 4-amino-pyrazole core is a canonical Adenine Mimetic . In the ATP-binding pocket of protein kinases, it mimics the N1 and N6 of the adenine ring.

  • Interaction A (Donor): The exocyclic 4-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

  • Interaction B (Acceptor): The pyrazole N2 accepts a hydrogen bond from the backbone amide nitrogen of the residue

    
     relative to the gatekeeper.
    
  • Vector C (Solvent/Ribose): The N1-cyclobutyl group points into the ribose binding pocket or towards the solvent front, depending on the specific kinase topology, often acting as an anchor to prevent fragment rotation.

Visualization of Signaling & Binding Logic

BindingMode Fragment 1-Cyclobutyl-1H-pyrazol-4-amine Hinge Kinase Hinge Region (Backbone) Fragment->Hinge H-Bond Donor (4-NH2 -> C=O) Pocket Hydrophobic Pocket (Ribose/Gatekeeper) Fragment->Pocket Van der Waals (Cyclobutyl Group) Growth Vector for Lead Opt (Amide Coupling) Fragment->Growth Synthetic Expansion Hinge->Fragment H-Bond Acceptor (NH -> Pyrazole N2)

Figure 1: Canonical binding interactions of the pyrazole-amine scaffold within the kinase ATP pocket.[1][2]

Part 3: Synthetic Accessibility & Protocols

To ensure trustworthiness, we utilize a robust Nitration-Reduction pathway. This route is scalable and avoids the regioselectivity issues often seen when trying to cyclize hydrazine derivatives directly.

Synthetic Pathway Diagram

Synthesis Start 1H-Pyrazole (Starting Material) Step1 Step 1: N-Alkylation (Cyclobutyl bromide, Cs2CO3, DMF) Start->Step1 Inter1 1-Cyclobutyl-1H-pyrazole Step1->Inter1 Step2 Step 2: Electrophilic Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 1-Cyclobutyl-4-nitro-1H-pyrazole Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Final 1-Cyclobutyl-1H-pyrazol-4-amine (Target Fragment) Step3->Final

Figure 2: Step-wise synthesis ensuring N1-regioselectivity and high purity.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazole

  • Rationale: Cesium carbonate (

    
    ) is selected over sodium hydride to prevent harsh deprotonation conditions that might lead to elimination side products of the cyclobutyl halide.
    
  • Protocol:

    • Dissolve 1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).

    • Add

      
       (1.5 eq) and stir at room temperature for 30 min.
      
    • Add Bromocyclobutane (1.2 eq) dropwise.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine (5x) to remove DMF. Dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Nitration (1-Cyclobutyl-4-nitro-1H-pyrazole)

  • Rationale: Electrophilic aromatic substitution on pyrazoles occurs preferentially at the C4 position due to electron density distribution.

  • Protocol:

    • Dissolve intermediate from Step 1 in concentrated

      
       at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining temp < 10°C (Exothermic!).
      
    • Stir at 0°C for 1 hr, then warm to RT for 2 hrs.

    • Safety: Quench by pouring onto crushed ice. Neutralize carefully with saturated

      
      .
      
    • Isolation: Filter the precipitate (solid) or extract with DCM.

Step 3: Reduction to Amine

  • Rationale: Catalytic hydrogenation (

    
    ) is cleanest, but Iron (
    
    
    
    ) reduction is preferred if sensitive functional groups are present in derivatives.
  • Protocol:

    • Dissolve nitro-pyrazole in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 4-6 hours.
      
    • Purification: Filter through Celite pad to remove Pd. Concentrate filtrate. The amine is often prone to oxidation; store under Argon or convert to HCl salt immediately.

Part 4: Applications & Case Studies

Fragment Growing Strategies

Once the fragment is bound (validated by SPR or X-ray crystallography), the 4-amino group serves as the vector for "growing."

  • Amide Coupling: Reacting with aromatic carboxylic acids extends the molecule towards the "gatekeeper" residue, a common strategy in Bcr-Abl and EGFR inhibitors.

  • Urea Linkage: Reaction with isocyanates creates a urea linker, a staple in Type II kinase inhibitors (e.g., Sorafenib analogs) that bind the DFG-out conformation.

Case Study: CDK2 Inhibition

In the development of CDK2 inhibitors, pyrazole-4-amines have been used to replace the phenylsulfonamide moiety of earlier leads.[3] The N1-cyclobutyl group provides a specific fit for the hydrophobic region near the ATP binding site, improving potency (


) from micromolar to nanomolar ranges when coupled with a pyrimidine ring at the C4-amine position (See Reference 1).

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: PubMed (NIH) [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: PubMed (NIH) [Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Source: ACS Publications (Journal of Medicinal Chemistry) [Link]

Sources

Physicochemical Profiling & Synthetic Architecture of Substituted Pyrazol-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazol-4-amine scaffold represents a distinct chemotype in medicinal chemistry, differentiated from its 3- and 5-amino isomers by its unique electronic distribution and hydrogen-bonding vectors. While 3- and 5-aminopyrazoles are frequently utilized as ATP-mimetics in kinase inhibitors due to their "hinge-binding" capacity, the 4-aminopyrazole core offers an alternative vector for engaging deep hydrophobic pockets or solvent-exposed regions, depending on the substitution pattern at positions 1, 3, and 5.

This technical guide dissects the physicochemical behavior of substituted pyrazol-4-amines, focusing on tautomeric equilibria, ionization constants (pKa), and robust synthetic methodologies. It is designed to serve as a reference for optimizing lead compounds targeting CDK2, p38MAPK, and other serine/threonine kinases.

Structural Dynamics & Tautomerism

The physicochemical profile of pyrazol-4-amines is governed by the annular tautomerism of the pyrazole ring. Unlike the 3- or 5-amino isomers, where the amino group can participate directly in the tautomeric shift (amidine-like character), the 4-amino group is exocyclic and electronically coupled to the ring via resonance but does not participate in the proton transfer mechanism directly.

Tautomeric Equilibrium

In


-unsubstituted pyrazol-4-amines, a prototropic equilibrium exists between the 1H-tautomer  and the 2H-tautomer . The position of this equilibrium is dictated by the electronic nature of substituents at positions 3 and 5.
  • Symmetry: If

    
    , the tautomers are degenerate.
    
  • Asymmetry: If

    
    , the proton prefers the nitrogen adjacent to the electron-withdrawing group (EWG) to minimize repulsion, or the nitrogen adjacent to the bulky group to minimize steric strain (though electronic effects usually dominate).
    

Tautomerism cluster_0 Tautomeric Equilibrium of Pyrazol-4-amine cluster_1 Substituent Effects (R3/R5) T1 1H-Tautomer (Proton on N1) T2 2H-Tautomer (Proton on N2) T1->T2 Fast Exchange (Solvent Dependent) EWG EWG (e.g., CF3) at C3 Stabilizes 1H-form EWG->T1 Inductive Stabilization EDG EDG (e.g., CH3) at C3 Destabilizes 1H-form EDG->T2

Figure 1: Tautomeric equilibrium in N-unsubstituted pyrazol-4-amines. The ratio of 1H:2H forms is sensitive to solvent polarity and substituent electronics.

Electronic Properties: Ionization & pKa

The 4-aminopyrazole system presents three potential ionization sites. Understanding the pKa values of these sites is critical for predicting solubility and membrane permeability (LogD).

Ionization Sites
  • The 4-Amino Group (

    
    ):  Weakly basic. The lone pair on the exocyclic nitrogen participates in resonance with the aromatic pyrazole ring, significantly lowering its basicity compared to aniline.
    
    • Typical pKa: 2.5 – 3.5 (Protonation occurs at low pH).

  • The Pyrazole Nitrogen (N2): The "pyridine-like" nitrogen is the primary basic site of the ring.

    • Typical pKa (Conjugate Acid): ~2.5 (for unsubstituted pyrazole). The presence of the 4-amino group (an EDG) slightly raises this pKa, making the ring nitrogen more basic than in the parent pyrazole.

  • The Pyrazole Nitrogen (N1): The "pyrrole-like" nitrogen is weakly acidic.

    • Typical pKa (Deprotonation): ~14.0. Electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) on the ring can lower this pKa to <10, allowing deprotonation at physiological pH.
Table 1: Predicted pKa Shifts based on Substitution
Substituent (R)Effect on 4-

Basicity
Effect on Ring Acidity (N1-H)Mechanistic Rationale
Electron Donating (e.g., -CH3, -OMe) Slight Increase (

)
Decrease (

Acidity)
Inductive donation (+I) increases electron density on the ring, stabilizing the protonated amine.
Electron Withdrawing (e.g., -CF3, -CN) Decrease (

)
Increase (

Acidity)
Strong withdrawal (-I/-R) depletes ring density, making the lone pairs less available for protonation.
Phenyl / Aryl Decrease (

)
VariableResonance delocalization into the phenyl ring generally reduces basicity of the 4-amino group.

Synthetic Methodologies

Synthesizing substituted pyrazol-4-amines requires careful regiocontrol. The most robust "Gold Standard" method involves the construction of the pyrazole ring followed by functionalization, or the use of specific nitration-reduction sequences.

Protocol A: The Nitration-Reduction Sequence (Gold Standard)

This method is preferred for its reliability and the availability of starting materials. It allows for the introduction of the amino group after the pyrazole core is established.

Step 1: Nitration of 1-Substituted Pyrazoles

  • Reagents:

    
     / 
    
    
    
    (Mixed Acid) or
    
    
    / Acetic Anhydride (for milder conditions).
  • Mechanism: Electrophilic aromatic substitution. The 4-position is the most nucleophilic site in the pyrazole ring, ensuring high regioselectivity.

  • Critical Control: Temperature must be maintained <10°C during addition to prevent polynitration or ring oxidation.

Step 2: Catalytic Hydrogenation

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol or Ethanol.
    
  • Procedure:

    • Dissolve 4-nitropyrazole derivative in MeOH.

    • Add 10 mol% Pd/C catalyst carefully (under inert atmosphere).

    • Purge with

      
       and stir at RT for 2-4 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the 4-aminopyrazole.

  • Note: If the molecule contains halogens (Cl, Br, I), use

    
     or 
    
    
    
    instead of catalytic hydrogenation to prevent dehalogenation.
Protocol B: Cyclocondensation (Knorr-Type Variation)

Used when specific 3,5-substitution patterns are required that are difficult to access via electrophilic substitution.

  • Precursors:

    
    -cyano ketones or enaminonitriles reacted with hydrazines.
    
  • Limitation: Often yields mixtures of 3-amino and 5-amino isomers; 4-amino synthesis requires

    
    -functionalized 1,3-dicarbonyl equivalents (e.g., 2-arylhydrazono-1,3-diketones).
    

Synthesis cluster_Nitration Route A: Nitration-Reduction cluster_Cyclo Route B: Cyclocondensation Start Starting Material: 1,3-Dicarbonyl or Pyrazole Core Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. Inter1 4-Nitropyrazole Step1->Inter1 Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 End Target: Substituted Pyrazol-4-amine Step2->End AltStart 2-Arylhydrazono-1,3-diketone Step3 Cyclization with Hydrazine AltStart->Step3 Reflux/EtOH Step3->End

Figure 2: Synthetic pathways to substituted pyrazol-4-amines. Route A is generally preferred for late-stage functionalization.

Solid-State & Solubility Profiling

The solubility of pyrazol-4-amines is often poor in neutral aqueous media due to strong intermolecular hydrogen bonding.

Crystal Packing (Catemers)

X-ray crystallographic studies reveal that 4-aminopyrazoles form complex H-bond networks.

  • Donor-Acceptor Motifs: The 4-

    
     acts as a double donor, while N2 and N1 (if unsubstituted) act as acceptors/donors.
    
  • Catemers: Unlike carboxylic acids that form dimers, aminopyrazoles often form infinite chains (catemers) or ribbons in the solid state. This high lattice energy results in high melting points and reduced solubility.

  • Formulation Strategy: To improve solubility, disrupt the lattice energy by:

    • Salt Formation: Mesylate or Tosylate salts are preferred over Hydrochloride salts, which can be hygroscopic.

    • N-Substitution: Alkylation at N1 disrupts the H-bond network, significantly lowering the melting point and increasing lipophilicity.

Case Study: Kinase Inhibition (CDK2)

The 4-aminopyrazole scaffold is a bioisostere for the phenylamino-pyrimidine moiety found in many kinase inhibitors.

  • Mechanism: The 4-amino group and the adjacent ring nitrogen (N2) form a bidentate H-bond donor-acceptor motif that mimics the adenine ring of ATP.

  • Binding Mode: In CDK2 inhibitors (e.g., analogues of AT7519), the pyrazole N2 accepts a H-bond from the backbone NH of the hinge region (e.g., Leu83), while the 4-

    
     donates a H-bond to the backbone carbonyl (e.g., Glu81).
    
  • Selectivity Filter: Substitution at the 3- and 5-positions allows the molecule to probe the "gatekeeper" residue and the solvent-exposed front pocket, tuning selectivity against homologous kinases like CDK1.

References

  • Fichez, J., Busca, P., & Prestat, G. (2017).

  • Kumar, V., et al. (2013). Pyrazoles as promising scaffold for the synthesis of antimalarial agents. European Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2016). Aryl-4-aminopyrazoles as p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2024).

  • Beckmann, A., et al. (2020). Hydrogen bonding lights up overtones in pyrazoles. Journal of Chemical Physics.

Methodological & Application

The Versatile Building Block: Application Notes for 1-Cyclobutyl-1H-pyrazol-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of clinically approved drugs and investigational agents.[3][4] Its prevalence is attributed to its unique electronic properties, metabolic stability, and its capacity to engage in a variety of intermolecular interactions with biological targets, particularly protein kinases.[5][6] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This guide focuses on a particularly valuable, yet underexplored, derivative: 1-Cyclobutyl-1H-pyrazol-4-amine . The introduction of a cyclobutyl group at the N1 position offers a compelling combination of features. The small, saturated ring can enhance solubility and metabolic stability while providing a three-dimensional vector for exploring the binding pockets of target proteins. The 4-amino group serves as a versatile synthetic handle for a wide array of chemical transformations, making this compound a powerful building block for the synthesis of diverse compound libraries.[7]

This document provides a comprehensive overview of the applications of 1-Cyclobutyl-1H-pyrazol-4-amine, complete with detailed experimental protocols for its utilization in the synthesis of key pharmacophores.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₇H₁₁N₃[1]
Molecular Weight137.18 g/mol [1]
XLogP30.4[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count1[1]

Core Synthetic Applications: A Gateway to Bioactive Molecules

The 4-amino group of 1-Cyclobutyl-1H-pyrazol-4-amine is a nucleophilic center that readily participates in a variety of bond-forming reactions. This reactivity is the cornerstone of its utility as a chemical building block. Key transformations include:

  • Amide Bond Formation: Coupling with carboxylic acids or their derivatives to form amides.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to generate N-aryl pyrazoles.

  • Condensation Reactions: Reaction with 1,3-dicarbonyl compounds or their equivalents to construct fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines.[8]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.[9]

The following sections will provide detailed protocols for two high-impact applications: the synthesis of a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitors, and the N-arylation via Buchwald-Hartwig amination, a key step in the synthesis of various bioactive molecules.

Application Protocol 1: Synthesis of a 1-Cyclobutyl-pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors.[7][10] The following protocol details a general and robust method for the synthesis of this bicyclic system using 1-Cyclobutyl-1H-pyrazol-4-amine as the starting material. The reaction proceeds via a condensation reaction with a β-ketoester, followed by cyclization.

Experimental Workflow

workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification a 1-Cyclobutyl-1H-pyrazol-4-amine r1 Reaction Mixture 1 a->r1 b Ethyl Acetoacetate b->r1 c Acetic Acid (solvent) c->r1 d Reflux d->r1 e Intermediate Enamine r1->e r2 Reaction Mixture 2 e->r2 f High-boiling solvent (e.g., Diphenyl ether) f->r2 g Heat (e.g., 250 °C) g->r2 h Crude Product r2->h j Filtration h->j i Cooling & Precipitation i->h k Recrystallization j->k l l k->l Purified Product

Caption: Workflow for the synthesis of a 1-Cyclobutyl-pyrazolo[3,4-d]pyrimidine.

Detailed Protocol

Materials:

  • 1-Cyclobutyl-1H-pyrazol-4-amine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid

  • Diphenyl ether

  • Ethanol

  • Hexanes

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Cyclobutyl-1H-pyrazol-4-amine (1.0 eq) in glacial acetic acid. Add ethyl acetoacetate (1.1 eq) to the solution. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Solvent Removal: After completion of the initial condensation, allow the reaction mixture to cool to room temperature. Remove the acetic acid under reduced pressure. The resulting residue is the intermediate enamine.

  • Cyclization: To the flask containing the crude enamine, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250 °C with stirring. The cyclization is typically complete within 1-2 hours.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the diphenyl ether. If precipitation is slow, the addition of hexanes can facilitate this process. Collect the solid product by vacuum filtration and wash with hexanes to remove residual diphenyl ether.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-cyclobutyl-pyrazolo[3,4-d]pyrimidin-4-one.

Causality and Self-Validation
  • Acetic Acid as Catalyst and Solvent: Acetic acid serves a dual role. As a solvent, it provides a suitable medium for the reactants. As an acid catalyst, it protonates the carbonyl group of the ethyl acetoacetate, activating it for nucleophilic attack by the amino group of the pyrazole.

  • High-Temperature Cyclization: The intramolecular cyclization to form the pyrimidine ring requires a significant activation energy. The use of a high-boiling solvent like diphenyl ether allows the reaction to be heated to the necessary temperature for efficient ring closure.

  • Precipitation for Purification: The desired pyrazolo[3,4-d]pyrimidinone product is typically a solid with limited solubility in nonpolar solvents like diphenyl ether and hexanes at room temperature. This difference in solubility provides a straightforward initial purification step. The success of the reaction can be validated by the isolation of a solid product with a sharp melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Application Protocol 2: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This methodology is widely employed in pharmaceutical synthesis to construct arylamines. The following protocol provides a general procedure for the N-arylation of 1-Cyclobutyl-1H-pyrazol-4-amine.

Reaction Scheme

reaction_scheme cluster_reactants cluster_products a 1-Cyclobutyl-1H-pyrazol-4-amine plus1 + catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene or Dioxane) Heat b Aryl Halide (X = Br, I) or Triflate c N-Aryl-1-cyclobutyl-1H-pyrazol-4-amine catalyst->c

Sources

1-Cyclobutyl-1H-pyrazol-4-amine in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Cyclobutyl-1H-pyrazol-4-amine in Kinase Inhibitor Development

Executive Summary

This application note details the utility, synthesis, and biological evaluation of 1-Cyclobutyl-1H-pyrazol-4-amine (CAS: 1006456-32-5) as a high-value intermediate in the discovery of Type I ATP-competitive kinase inhibitors.

While simple aminopyrazoles are ubiquitous in medicinal chemistry, the N-cyclobutyl variant offers a unique pharmacological profile. It balances the need for hydrophobic packing in the kinase ATP-binding pocket (specifically the solvent-exposed ribose region) with improved metabolic stability compared to linear alkyl chains. This guide provides a validated protocol for synthesizing this moiety and incorporating it into a "hinge-binding" scaffold, using a representative JAK1 (Janus Kinase 1) inhibitor workflow as a case study.

Scientific Rationale: The "Cyclobutyl Advantage"

In kinase inhibitor design, the solvent-front region of the ATP pocket often tolerates bulkier hydrophobic groups. Replacing a standard N-methyl or N-isopropyl group with an N-cyclobutyl ring often yields two distinct advantages:

  • Entropic Optimization: The constrained ring reduces the entropic penalty upon binding compared to flexible linear alkyl chains (e.g., n-butyl or sec-butyl).

  • Metabolic Stability: Cyclobutyl rings are generally more resistant to oxidative metabolism (CYP450-mediated hydroxylation) than their acyclic counterparts due to ring strain and steric shielding of the methine proton.

Target Class: This moiety is privileged in inhibitors targeting JAK family , BTK , FLT3 , and Factor Xa .

Chemical Synthesis Protocol

The synthesis of 1-Cyclobutyl-1H-pyrazol-4-amine is achieved via a robust two-step sequence: N-alkylation of 4-nitropyrazole followed by nitro reduction .

Step 1: N-Alkylation (Synthesis of 1-Cyclobutyl-4-nitropyrazole)

Principle: Nucleophilic substitution (SN2) of the pyrazole anion onto cyclobutyl bromide.

  • Reagents: 4-Nitropyrazole (1.0 equiv), Cyclobutyl bromide (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Conditions: 90°C, 16 hours.

Protocol:

  • Charge a round-bottom flask with 4-Nitropyrazole (11.3 g, 100 mmol) and Cs₂CO₃ (65.2 g, 200 mmol) in DMF (100 mL).

  • Stir at room temperature for 30 minutes to generate the pyrazolate anion.

  • Add Cyclobutyl bromide (11.3 mL, 120 mmol) dropwise.

  • Heat the mixture to 90°C and stir overnight.

  • Workup: Cool to RT. Dilute with water (500 mL) and extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: ~75-85% (Yellow oil/solid).

Step 2: Nitro Reduction (Synthesis of 1-Cyclobutyl-1H-pyrazol-4-amine)

Principle: Catalytic hydrogenation to convert the nitro group to a primary amine.

  • Reagents: 1-Cyclobutyl-4-nitropyrazole (from Step 1), 10% Pd/C (5 wt% loading).

  • Solvent: Methanol (MeOH).

  • Conditions: H₂ atmosphere (balloon pressure or 30 psi), RT, 4 hours.

Protocol:

  • Dissolve 1-Cyclobutyl-4-nitropyrazole (10 g) in MeOH (100 mL) in a hydrogenation vessel.

  • Cautiously add 10% Pd/C (0.5 g) under nitrogen flow.

  • Purge the vessel with Hydrogen gas (H₂) three times.

  • Stir vigorously under H₂ atmosphere at RT until TLC indicates consumption of starting material (~4 hours).

  • Workup: Filter the catalyst through a Celite pad (Caution: Do not let dry Pd/C spark). Rinse with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the title compound as a dark violet/brown oil or low-melting solid.

    • Yield Expectation: >95% (Quantitative).[1]

    • Storage: Store under Argon at -20°C (Oxidation sensitive).

Application Workflow: Synthesis of a JAK1 Inhibitor Candidate

To demonstrate the utility, we describe coupling this amine to a 2,4-dichloropyrimidine core—a classic scaffold for JAK inhibitors (e.g., Ruxolitinib analogs).

Reaction Flow Diagram (Graphviz):

SynthesisFlow Start1 4-Nitropyrazole Inter1 1-Cyclobutyl- 4-nitropyrazole Start1->Inter1 Alkylation Reagent1 Cyclobutyl Bromide (Cs2CO3, DMF) Reagent1->Inter1 Product 1-Cyclobutyl-1H- pyrazol-4-amine Inter1->Product Reduction Step2 Pd/C, H2 (Reduction) Step2->Product Final JAK Inhibitor Candidate (CBP-104) Product->Final Nucleophilic Attack Core 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine Core->Final Coupling SNAr Coupling (DIPEA, iPrOH) Coupling->Final

Caption: Synthetic route from raw materials to the final kinase inhibitor candidate CBP-104.

Coupling Protocol (SNAr):
  • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and 1-Cyclobutyl-1H-pyrazol-4-amine (1.1 equiv) in Isopropanol (iPrOH).

  • Add DIPEA (3.0 equiv).

  • Heat to 80°C for 6 hours. The amine selectively displaces the C-4 chlorine due to electronic activation.

  • Isolate the product (CBP-104) via filtration or prep-HPLC.

Biological Evaluation Protocols

A. In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the inhibitory potency (IC50) of the compound against recombinant JAK1 enzyme.

  • Reagents: Recombinant JAK1 kinase, Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO.

  • Reaction:

    • Mix Kinase (2 ng/µL) + Substrate (0.2 µg/µL) + Inhibitor in kinase buffer.

    • Initiate reaction with ATP (10 µM final). Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. Log[Inhibitor] to determine IC50.

B. Cellular Potency (Ba/F3-JAK1 Dependent Assay)

Validates if the inhibitor penetrates the cell membrane and inhibits the pathway in a physiological context.

  • Cell Line: Ba/F3 cells engineered to depend on IL-3 (JAK1/STAT5 pathway) for survival.

  • Seeding: Seed 2,000 cells/well in 96-well plates in RPMI + 10% FBS + IL-3.

  • Treatment: Treat with serial dilutions of the inhibitor for 72 hours.

  • Readout: Add CellTiter-Glo® (ATP viability stain). Measure Luminescence.

  • Control: Use Ruxolitinib as a positive control.

Data Presentation: Structure-Activity Relationship (SAR)

The following table illustrates the impact of the cyclobutyl group compared to other alkyl substituents in a theoretical JAK1 inhibitor series.

Compound IDR-Group (N1-Position)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK1/2)t1/2 (Microsomal Stability)
CBP-101 Methyl (-CH3)1281.5x24 min
CBP-102 Isopropyl (-CH(CH3)2)4.54.01.1x45 min
CBP-104 Cyclobutyl 2.1 18.5 8.8x >120 min
CBP-105 Cyclopentyl2.815.05.3x95 min

Interpretation: The cyclobutyl analog (CBP-104 ) exhibits superior potency and selectivity. The ring size perfectly fills the hydrophobic pocket near the hinge region without inducing steric clash (which lowers JAK2 affinity), while significantly extending metabolic half-life compared to the isopropyl analog.

Mechanism of Action: JAK-STAT Pathway

The inhibitor containing the 1-Cyclobutyl-1H-pyrazol-4-amine moiety acts by competing with ATP at the catalytic cleft of the JAK1 kinase, preventing the phosphorylation of STAT proteins.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Kinase (Active) Receptor->JAK1 Activation STAT STAT Protein (Inactive) JAK1->STAT Phosphorylation Inhibitor Cyclobutyl-Pyrazol-Amine Inhibitor Inhibitor->JAK1 ATP Competition (Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of Action showing ATP-competitive inhibition of JAK1 signaling.

References

  • Preparation of 4-aminopyrazole derivatives. World Intellectual Property Organization, WO2007034183A2. Link

  • Abrocitinib: First Globally Approved Selective Janus Kinase-1 Inhibitor. Current Medicinal Chemistry, 2023. Link

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. International Journal of Molecular Sciences, 2021. Link

  • 1-cyclobutyl-4-nitropyrazole Chemical Structure. PubChem Compound Summary. Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules, 2020. Link

Sources

Application Note: Strategic Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Solubility Optimization to Kinase-Mediated Apoptosis

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Larotrectinib (TRK inhibitor). In modern drug discovery, pyrazole derivatives are aggressively screened for anticancer efficacy, particularly as ATP-competitive kinase inhibitors (targeting CDK, VEGFR, and EGFR).[1]

However, the planar, aromatic nature of pyrazoles often leads to poor aqueous solubility and crystal packing issues , which can generate false negatives in cell-based assays. This guide provides a field-proven workflow to evaluate pyrazole efficacy, integrating solubility management with phenotypic screening and mechanistic validation.

Workflow Overview

The following workflow outlines the critical path from compound handling to functional validation.

PyrazoleWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Mechanism Compound Pyrazole Derivative Solubility Solubility Check (DMSO Tolerance) Compound->Solubility Dissolution Viability Phenotypic Screen (MTT/MTS Assay) Solubility->Viability <0.5% DMSO IC50 IC50 Calculation Viability->IC50 Dose-Response Target Target Engagement (Kinase Phospho-Blot) IC50->Target Select Potent Hits Apoptosis Functional Outcome (Annexin V/PI) Target->Apoptosis Validate MOA

Figure 1: Integrated workflow for pyrazole compound evaluation. Color coding indicates stage criticality (Blue: Input, Yellow: QC, Green: Screening, Red: Validation).

Phase 1: Compound Management & Solubility

Scientific Rationale: Pyrazole derivatives often exhibit high lipophilicity (LogP > 3) and strong intermolecular hydrogen bonding, leading to precipitation in aqueous media. A common failure mode in pyrazole screening is "micro-precipitation" which causes uneven dosing and light scattering interference in optical assays.

Protocol: DMSO Stock Preparation & Dilution

  • Stock Preparation: Dissolve the solid pyrazole derivative in 100% sterile DMSO to a concentration of 10 mM or 20 mM . Vortex vigorously.

    • Quality Control: Visually inspect for turbidity. If turbid, sonicate for 5–10 minutes at 37°C.

  • Intermediate Dilution: Do not dilute directly from 100% DMSO into the cell culture well. Create a 10x working solution in culture media (without serum if possible) to check for immediate precipitation.

  • Final Concentration: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) .

    • Note: For sensitive cell lines (e.g., primary neurons or HepG2), titrate DMSO to ≤ 0.1%.

    • Control: Always include a "Vehicle Control" (Media + DMSO equivalent to the highest drug dose).

Phase 2: Phenotypic Cytotoxicity Screening (MTT/MTS)

Scientific Rationale: Metabolic assays (MTT/MTS) are the standard first filter. Pyrazoles often act as anti-proliferative agents by inhibiting kinases (e.g., CDK2, EGFR). A reduction in tetrazolium salts correlates to reduced mitochondrial activity, serving as a proxy for cell viability.

Protocol: 96-Well Viability Assay

Materials:

  • Target Cells (e.g., MCF-7, A549, or HCT-116).[2]

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

Step-by-Step:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 100 µL media.

    • Critical: Avoid the outer perimeter wells ("edge effect"). Fill them with sterile PBS.

  • Attachment: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment: Add 100 µL of 2x drug solution (serial dilutions from 0.1 µM to 100 µM).

    • Duration: Incubate for 48 to 72 hours . Pyrazoles acting on the cell cycle (CDK inhibitors) often require >24h to show phenotypic effects.

  • Development: Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake plate for 10 mins.

  • Read: Measure Absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
Plot Log(concentration) vs. % Viability to determine IC50 .
Phase 3: Mechanistic Validation (Kinase Inhibition)

Scientific Rationale: Many anticancer pyrazoles function as ATP-competitive inhibitors. For example, if your compound targets EGFR or CDK2 , efficacy must be proven by a reduction in the phosphorylation of the target or its downstream effectors (e.g., ERK1/2 or Rb), not just cell death.

Protocol: Phospho-Protein Western Blot

  • Treatment: Treat cells (at IC50 concentration) for 6–24 hours .

    • Tip: For signaling (EGFR), short treatments (1–6h) are often sufficient. For Cell Cycle (CDK), use 24h.

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF). This is non-negotiable for kinase assays.

  • Detection: Probe for:

    • Total Protein: (e.g., Total EGFR).

    • Phosphorylated Protein: (e.g., p-EGFR Tyr1068).

    • Loading Control: (e.g.,

      
      -Actin).
      
  • Validation: A potent pyrazole hit should show decreased Band Density for the Phospho-protein while Total protein remains constant.

Phase 4: Functional Outcome (Apoptosis)

Scientific Rationale: Kinase inhibition often leads to cell cycle arrest (G2/M phase) followed by apoptosis. Differentiating apoptosis (programmed death) from necrosis (toxicity) is vital for drug safety profiles. The Annexin V/Propidium Iodide (PI) assay is the gold standard here.

Mechanism of Action Diagram:

MOA Pyrazole Pyrazole Compound Pocket ATP Binding Pocket (Kinase Domain) Pyrazole->Pocket Competitive Binding Inhibition Inhibition of Phosphorylation (e.g., p-CDK2 / p-EGFR) Pocket->Inhibition Blocks ATP Arrest Cell Cycle Arrest (G2/M or G1/S) Inhibition->Arrest Mito Mitochondrial Dysfunction (Bax Upregulation) Arrest->Mito Stress Signal PS Phosphatidylserine Flip (Annexin V Binding) Mito->PS Membrane Change Apoptosis Apoptosis PS->Apoptosis

Figure 2: Mechanistic pathway of pyrazole-induced apoptosis. The compound competes for the ATP pocket, triggering a cascade leading to membrane asymmetry (PS exposure).

Protocol: Annexin V/PI Flow Cytometry

Materials:

  • Annexin V-FITC (binds exposed Phosphatidylserine).[3]

  • Propidium Iodide (PI) (stains DNA in leaky/dead cells).[3][4][5]

  • Binding Buffer (Ca2+ rich).

Step-by-Step:

  • Harvest: Collect cells (including floating dead cells) after 24–48h treatment.

  • Wash: Wash 2x with cold PBS.

  • Resuspend: Resuspend

    
     cells in 100 µL Binding Buffer.
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 mins at Room Temp in the dark .

  • Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FL1 for FITC, FL2/3 for PI).

Interpretation Table:

QuadrantAnnexin VPIStatusInterpretation
Q3 (LL) NegativeNegativeLive Healthy cells.
Q4 (LR) PositiveNegativeEarly Apoptosis Membrane intact, PS exposed. Desired mechanism.
Q2 (UR) PositivePositiveLate Apoptosis Membrane compromised, secondary necrosis.
Q1 (UL) NegativePositiveNecrosis Direct toxicity/membrane rupture.
References
  • Ansari, A. et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.[6] Royal Society of Chemistry (RSC) Advances.

  • Bennani, F. E. et al. (2020). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Bioorganic Chemistry (Elsevier/NIH).

  • Lyu, J. et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances.

  • Thermo Fisher Scientific. Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.

  • Lategahn, J. et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals (MDPI).

Sources

A Senior Scientist's Guide to In Vivo Experimental Design for Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle that has earned its status as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of numerous FDA-approved drugs targeting a wide array of clinical conditions.[1][2] Marketed pharmaceuticals like the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib, and the anticoagulant Apixaban all feature this versatile core, demonstrating its broad therapeutic applicability.[1][2][3]

The journey from a promising pyrazole-based hit compound in a petri dish to a viable drug candidate requires rigorous in vivo validation. This guide provides a comprehensive framework for designing and executing a robust preclinical in vivo experimental package. It is structured not as a rigid template, but as a logical, phased approach grounded in scientific causality, reflecting the iterative and dynamic nature of drug discovery. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to generate reliable and translatable data.

Section 1: Foundational Principles - The "Why" Behind the "How"

A successful in vivo study is built upon a foundation of strategic decisions. Before any animal is dosed, a clear understanding of the candidate's proposed mechanism, pharmacokinetic behavior, and formulation is paramount.

Target-Oriented Model Selection: Matching the Disease to the Animal

The single most critical decision is the selection of an appropriate animal model. This choice is dictated entirely by the drug's intended therapeutic target and mechanism of action (MOA).

  • For Anti-inflammatory Candidates: Pyrazole derivatives are frequently developed as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[4] For these candidates, acute inflammatory models are invaluable. The carrageenan-induced rat paw edema model is a classic, well-validated assay that measures a compound's ability to reduce acute inflammation.[4] The swelling of the paw post-carrageenan injection provides a simple, quantifiable pharmacodynamic (PD) endpoint.

  • For Anticancer Candidates: Many pyrazole-based drugs are kinase inhibitors targeting signaling pathways crucial for tumor growth and survival.[5][6] The standard for preliminary efficacy testing is the subcutaneous xenograft model , where human cancer cell lines are implanted into immunocompromised mice (e.g., athymic Nude or NSG mice).[6] This model allows for the direct measurement of tumor growth inhibition (TGI) in response to treatment. For more advanced, clinically relevant studies, Patient-Derived Xenograft (PDX) models, which use tumor tissue taken directly from patients, are becoming the gold standard.

  • For Other Therapeutic Areas: The versatility of the pyrazole scaffold extends to infectious diseases, metabolic disorders, and more.[1][7] For an antimalarial candidate, a Plasmodium berghei-infected mouse model would be appropriate[7], while an antibacterial candidate would be tested in a relevant infection model, such as a thigh burden or sepsis model.

The Pivotal Role of Pharmacokinetics (PK) and Pharmacodynamics (PD)

Efficacy is meaningless without context. A drug that fails to shrink a tumor may not be inactive; it may simply not be reaching the tumor at a sufficient concentration. This is why understanding the relationship between drug exposure (PK) and biological effect (PD) is non-negotiable.

  • Pharmacokinetics (PK): Describes "what the body does to the drug." A satellite cohort of animals is typically used for PK analysis to avoid compromising the main efficacy study. Serial blood samples are collected to determine key parameters that define the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Pharmacodynamics (PD): Describes "what the drug does to the body." This can be a direct measure of efficacy (e.g., tumor volume) or a biomarker that confirms target engagement (e.g., phosphorylation status of a target kinase in tumor tissue).

The ultimate goal is to establish a PK/PD relationship , which correlates the drug concentration in the plasma or target tissue with the observed biological effect. This relationship is critical for predicting the dose and schedule required for efficacy in humans.

Formulation and Route of Administration: Ensuring Proper Delivery

A potent compound can appear inactive in vivo if it is not formulated for adequate bioavailability. The choice of vehicle and administration route must be carefully considered.

  • Vehicle Formulation: The ideal vehicle is non-toxic and solubilizes or uniformly suspends the drug candidate. Common vehicles include saline, phosphate-buffered saline (PBS), or mixtures like "PEG/Solutol/Ethanol" for poorly soluble compounds. It is crucial to test the vehicle alone in a control group to ensure it has no effect on the experimental outcome.

  • Route of Administration:

    • Oral (PO) Gavage: The preferred route for candidates intended for oral administration in humans. It requires proper technique to avoid injury to the animal.[8][9]

    • Intraperitoneal (IP) Injection: Often used for initial screening studies as it bypasses first-pass metabolism, providing high systemic exposure.

    • Intravenous (IV) Injection: Used to determine absolute bioavailability and for compounds intended for IV administration.

Section 2: The Experimental Blueprint - A Phased In Vivo Approach

A logical, phased approach de-risks development by answering critical questions sequentially. This workflow minimizes the use of animals and resources by ensuring that only candidates with favorable properties advance to more complex and lengthy efficacy studies.

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Exposure cluster_2 Phase 3: Efficacy cluster_3 Phase 4: Early Toxicology tolerability Preliminary Tolerability drf Dose Range Finding (DRF) Study tolerability->drf Single high dose mtd Determine Max. Tolerated Dose (MTD) drf->mtd Ascending doses pk_study Pharmacokinetic (PK) Study mtd->pk_study Inform dose selection adme Characterize ADME Profile pk_study->adme Single dose at 2-3 levels efficacy In Vivo Efficacy Study adme->efficacy Link exposure to efficacy pd_model Disease-Relevant PD Model efficacy->pd_model Dose at MTD & fractions go_nogo Go/No-Go Decision pd_model->go_nogo Statistically significant effect? prelim_tox Preliminary Toxicology go_nogo->prelim_tox If 'Go' endpoints Body Weight, Clinical Signs, Histopathology prelim_tox->endpoints

Caption: Phased workflow for in vivo evaluation of drug candidates.

Section 3: Core Protocols - Step-by-Step Methodologies

The following protocols provide detailed, self-validating procedures for key in vivo experiments.

Protocol 3.1: Administration via Oral Gavage in Mice

Objective: To administer a precise volume of a liquid formulation directly into the stomach of a mouse.

Materials:

  • Appropriate-sized mouse oral gavage needle (20-22 gauge, 1 to 1.5 inches long, with a ball tip).

  • 1 mL syringe.

  • Test compound formulated in a suitable vehicle.

  • 70% ethanol for disinfection.

Animal Model: Standard laboratory mouse strains (e.g., C57BL/6, BALB/c), 6-10 weeks of age.

Step-by-Step Procedure:

  • Preparation: Draw the exact volume of the formulation into the syringe. The maximum volume for a single gavage in a mouse is typically 10 mL/kg. Expel any air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are aligned vertically to straighten the path to the esophagus.[9]

  • Needle Insertion: Introduce the gavage needle into the mouth, slightly to one side of the oral cavity.

  • Advancement: Gently advance the needle along the roof of the mouth until it passes the pharynx. The mouse will typically swallow, which facilitates passage into the esophagus.[9] Crucially, never force the needle. If resistance is met, withdraw and start again.

  • Verification (Self-Validation): The needle should pass smoothly to the predetermined depth (approximately to the level of the mouse's last rib) without any bulging in the neck area.

  • Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the compound.[9]

  • Withdrawal: Administer the full dose before smoothly withdrawing the needle in a single motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress (e.g., coughing, difficulty breathing), which could indicate accidental tracheal administration.

Scientist's Notebook: Practice with a vehicle or saline is essential to develop proficiency. A calm and confident technique minimizes stress on the animal and ensures accurate dosing.

Protocol 3.2: Efficacy Study - Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a pyrazole-based drug candidate in an immunocompromised mouse model.

Materials:

  • Human cancer cell line of interest (e.g., A549, MCF-7).

  • Immunocompromised mice (e.g., Athymic Nude or NSG), 6-8 weeks old, female.

  • Matrigel® or similar basement membrane matrix.

  • Sterile PBS, syringes, and needles (27-30 gauge).

  • Digital calipers.

  • Drug candidate formulated for in vivo administration.

Step-by-Step Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation: Anesthetize the mouse. Inject 100-200 µL of the cell suspension subcutaneously into the right flank.

  • Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumors with digital calipers 2-3 times per week once they are palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization (Self-Validation): When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Positive Control, Test Compound at 3 dose levels). Ensure the average tumor volume is similar across all groups.

  • Treatment: Begin dosing according to the planned schedule (e.g., once daily oral gavage). Monitor animal body weight and clinical signs of toxicity daily.

  • Efficacy Endpoint: Continue treatment and tumor measurements for a set period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined endpoint size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical significance is typically determined using a one-way ANOVA with post-hoc tests.

Scientist's Notebook: The use of Matrigel improves tumor take rates and growth consistency. A positive control (a known effective drug) is essential to validate the model's responsiveness.

Section 4: Data Presentation and Visualization

Clear presentation of data is as important as its collection. Quantitative data should be summarized in tables, and complex relationships visualized in diagrams.

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters for a Pyrazole Candidate in Mice

ParameterUnitValue (10 mg/kg, PO)Rationale for Importance
Cₘₐₓng/mL1250Maximum concentration achieved; relates to acute efficacy/toxicity.
Tₘₐₓhr1.0Time to reach Cₘₐₓ; indicates the rate of absorption.
AUC₀₋₂₄hr*ng/mL7800Total drug exposure over 24 hours; key driver of overall efficacy.
t₁/₂hr4.5Half-life; determines dosing frequency needed to maintain exposure.

Table 2: Representative Efficacy Data from a Xenograft Study

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)% TGIp-value vs. Vehicle
Vehicle-1250 ± 150--
Positive Control20310 ± 8075.2<0.001
Candidate (Low)10850 ± 12032.0>0.05
Candidate (Mid)30500 ± 9560.0<0.01
Candidate (High)100290 ± 7576.8<0.001
Visualization of Mechanism

Understanding the target pathway provides a mechanistic basis for the observed in vivo effects. For many pyrazole-based anticancer drugs, inhibition of a kinase like Bruton's tyrosine kinase (BTK) is the MOA.[6]

G cluster_pathway BTK Signaling Pathway in B-Cells cluster_drug Drug Intervention BCR B-Cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PyrazoleDrug Pyrazole-Based BTK Inhibitor PyrazoleDrug->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by a pyrazole drug.

Conclusion

The in vivo evaluation of pyrazole-based drug candidates is a multi-faceted process that demands a synthesis of pharmacology, toxicology, and a deep understanding of the target biology. By adopting a phased, data-driven approach—from foundational tolerability and PK studies to robust, disease-relevant efficacy models—researchers can efficiently identify candidates with the highest potential for clinical success. The protocols and principles outlined in this guide are designed to ensure that in vivo studies are not merely procedural, but are thoughtfully constructed experiments that generate clear, decisive, and translatable results, ultimately accelerating the development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Vertex AI Search. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • R Discovery. (2024). In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties.
  • Royal Society of Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.
  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Vertex AI Search. (n.d.). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents.
  • ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Request PDF.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Vertex AI Search. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Vertex AI Search. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • National Institutes of Health. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Cyclobutyl-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 1-Cyclobutyl-1H-pyrazol-4-amine . It prioritizes yield optimization through mechanistic insight, specifically addressing the challenges of installing a secondary cycloalkyl group on the pyrazole core.

Ticket Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary & Route Analysis

The synthesis of 1-Cyclobutyl-1H-pyrazol-4-amine hinges on two critical steps: the N-alkylation of 4-nitropyrazole (the bottleneck) and the subsequent reduction of the nitro group.[1]

The primary yield-killing mechanism in this pathway is the


-hydride elimination  of the cyclobutyl electrophile during alkylation, leading to cyclobutene side-products rather than the desired N-substituted pyrazole.
Recommended Synthetic Workflows

We support two primary routes. Route B (Mitsunobu) is recommended for small-to-medium scale (<100g) due to higher regiocontrol and yield.[1] Route A (SN2) is viable for scale-up but requires strict parameter control.

SynthesisRoutes Start 4-Nitro-1H-pyrazole RouteA_Step1 Route A: SN2 Alkylation (Cyclobutyl bromide + Cs2CO3) Start->RouteA_Step1 Standard Scale RouteB_Step1 Route B: Mitsunobu (Cyclobutanol + DIAD/PPh3) Start->RouteB_Step1 High Yield (Rec.) SideProduct Impurity: Cyclobutene (via Elimination) RouteA_Step1->SideProduct Heat/Strong Base Intermediate 1-Cyclobutyl-4-nitropyrazole RouteA_Step1->Intermediate 40-60% Yield RouteB_Step1->Intermediate 75-90% Yield Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Step2 Final 1-Cyclobutyl-1H-pyrazol-4-amine Step2->Final

Figure 1: Comparison of Synthetic Pathways. Route B minimizes elimination by-products common in secondary halide alkylations.

Troubleshooting Guide (Q&A Format)

Module A: The Alkylation Step (N-Functionalization)

User Issue: "I am using Cyclobutyl bromide and K2CO3 in DMF at 100°C. My conversion is low (<50%), and I see a lot of non-polar impurities."

Root Cause Analysis: Cyclobutyl bromide is a secondary alkyl halide with significant steric strain. Under high heat and basic conditions, it prefers E2 elimination (releasing cyclobutene gas) over SN2 substitution .[1] Furthermore, potassium carbonate (K2CO3) often lacks the solubility in DMF to drive this sluggish reaction efficiently.[1]

Resolution Protocol:

  • Switch to Cesium Carbonate (

    
    ):  The "Cesium Effect" increases the nucleophilicity of the pyrazole anion due to the larger cation radius and better solubility in polar aprotic solvents.
    
  • Add Iodide Catalyst (Finkelstein conditions): Add 0.1–0.2 equivalents of Potassium Iodide (KI). This converts the cyclobutyl bromide to the more reactive cyclobutyl iodide in situ.

  • Temperature Control: Lower the temperature to 60–70°C . While the reaction will take longer (24–48h), you will significantly reduce the elimination pathway.[1]

Optimized SN2 Protocol:

Parameter Recommendation Rationale
Solvent DMF or NMP (Anhydrous) High dielectric constant promotes SN2.[1]

| Base |


 (1.5 eq) | Superior solubility; minimizes aggregation of pyrazole anion.[1] |
| Additive  | KI (0.1 eq) | Increases electrophile reactivity via in-situ iodination.[1] |
| Temp  | 65°C | Balance between kinetics and suppression of E2 elimination. |

User Issue: "Can I avoid the elimination problem entirely?"

Resolution Protocol (The Mitsunobu Switch): Yes. For secondary alkyl groups like cyclobutyl, the Mitsunobu reaction is superior.[1] It uses Cyclobutanol (alcohol) instead of the halide.[1]

  • Reagents: Cyclobutanol (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD or DEAD (1.5 eq).
    
  • Conditions: THF, 0°C to Room Temp.

  • Mechanism: This activates the alcohol as a leaving group under neutral conditions, virtually eliminating the risk of cyclobutene formation. Literature supports high yields for 4-nitropyrazole alkylation using this method [1].

Module B: The Reduction Step

User Issue: "The hydrogenation (H2, Pd/C) works, but the product turns into a black tar during workup/concentration."

Root Cause Analysis: 4-Aminopyrazoles are electron-rich and prone to oxidative polymerization (the "black tar") when exposed to air in their free-base form.[1] Additionally, the free amine can poison the Pd/C catalyst, leading to stalled reactions.[1]

Resolution Protocol:

  • Acidic Workup: Do not concentrate the free amine to dryness. Isolate it as a salt (e.g., Hydrochloride or Oxalate).[1]

    • Procedure: Filter off the catalyst. Add HCl in dioxane/methanol immediately to the filtrate. Evaporate to obtain the stable 1-Cyclobutyl-1H-pyrazol-4-amine dihydrochloride salt.[1]

  • Alternative Reductant: If you lack hydrogenation equipment, use Iron powder (Fe) and Ammonium Chloride (

    
    )  in EtOH/Water (3:1) at 70°C. This is gentler and avoids catalyst poisoning, though filtration of iron sludge is required.
    

Critical Process Parameters (CPP) Decision Tree

Use this logic flow to determine the correct corrective action for your specific failure mode.

Troubleshooting Start Identify Failure Mode Issue1 Low Yield in Step 1 (Alkylation) Start->Issue1 Issue2 Product Decomposition (Step 2) Start->Issue2 Check1 Are you using Cyclobutyl Bromide? Issue1->Check1 Check2 Is product turning black/tarry? Issue2->Check2 Action1 Switch to Mitsunobu (Cyclobutanol + DIAD) Check1->Action1 Yes (Small Scale) Action2 Add KI (0.1 eq) & Switch to Cs2CO3 Check1->Action2 Yes (Large Scale) Action3 Isolate as HCl Salt (Avoid Free Base) Check2->Action3 Yes Action4 Use N2 atmosphere during workup Check2->Action4 Preventative

Figure 2: Troubleshooting Logic for 1-Cyclobutyl-1H-pyrazol-4-amine synthesis.

Analytical Specifications (Quality Control)

When validating your isolated material, ensure it meets these criteria to confirm the correct isomer (N1-alkylation) and purity.

  • 1H NMR (DMSO-d6):

    • Pyrazole Protons: Look for two distinct singlets (or very tight doublets) around

      
       7.2–7.8 ppm.[1] In the N-substituted product, the symmetry is broken.
      
    • Cyclobutyl Methine: A quintet around

      
       4.5–5.0 ppm (N-CH).[1]
      
    • Amine: Broad singlet around

      
       4.0–5.0 ppm (disappears with 
      
      
      
      shake).
  • Regiochemistry Check: For 4-nitropyrazole, N1 and N2 alkylation result in the same product because the starting material is symmetric (tautomers).[1] You do not need to worry about N1 vs N2 selectivity unless the pyrazole has substituents at positions 3 or 5 [2].

References

  • ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (Demonstrates Mitsunobu efficiency on 4-nitropyrazole).

  • Organic Chemistry Portal. Synthesis of Pyrazoles - Regioselectivity and Functionalization.

  • PubChem. 4-cyclobutyl-1H-pyrazole hydrochloride (Compound Summary). [1][2]

Sources

Technical Support Center: Enhancing the Selectivity of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for a critical challenge in kinase drug discovery: improving the selectivity of pyrazole-based kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors.[1][2] However, achieving high selectivity against the desired kinase target while minimizing off-target effects remains a significant hurdle.[3]

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Inhibitor Design and Strategy

Question 1: My initial pyrazole-based inhibitor shows potent activity against my target kinase, but kinome profiling reveals significant off-target activity. Where do I start to improve selectivity?

Answer: This is a common and excellent starting point. Potency is a key first step, and now the focus shifts to refining your molecule. Here’s a multi-pronged approach to consider:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on your pyrazole core. Even small changes can have a significant impact on selectivity.[4] For instance, a case study on Aurora A kinase inhibitors showed that substituting a nitro group was more optimal for potency than hydrogen, methyl, methoxy, or chloro substituents.[5]

  • Exploit Unique Pockets: Analyze the ATP-binding pocket of your target kinase compared to its closest off-target kinases. Look for unique sub-pockets or conformational states that your inhibitor can be modified to occupy.[2]

  • Target Inactive Conformations (Type II Inhibition): Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase. These conformations are generally more diverse across the kinome than the active "DFG-in" state, offering a pathway to enhanced selectivity.[6]

  • Consider Allosteric Inhibition: Move away from the highly conserved ATP-binding site and design inhibitors that bind to allosteric sites. This is a powerful strategy for achieving high selectivity.[7]

  • Macrocyclization: Constraining the conformation of your linear pyrazole inhibitor by cyclizing it can "lock in" a binding mode that is favorable for your target kinase but not for off-targets. This strategy has been shown to be a powerful tool for enhancing selectivity.[3]

Question 2: What are the common pitfalls when initiating a project to improve pyrazole kinase inhibitor selectivity?

Answer: A critical early pitfall is "chasing potency" at the expense of other crucial properties. While high potency is desirable, it should not be the sole focus. Other factors to consider from the outset include:

  • Solubility: Poor aqueous solubility can hinder accurate biological evaluation and lead to misleading results. The pyrazole ring can be a useful tool to decrease logD and improve aqueous solubility when replacing more hydrophobic aromatic rings.[5]

  • Metabolic Stability: Your inhibitor needs to be stable enough in biological systems to exert its effect. Early assessment of metabolic stability is crucial.

  • Cell Permeability: The inhibitor must be able to cross the cell membrane to reach its intracellular target.

Neglecting these properties early on can lead to significant challenges later in the drug development process.

Section 2: Synthesis and Chemical Modification

Question 3: I'm encountering difficulties in synthesizing a diverse library of pyrazole analogs for SAR studies. What are some common synthetic challenges and solutions?

Answer: The synthesis of substituted pyrazoles can indeed present challenges. Here are some common issues and potential solutions:

Challenge Potential Solutions
Regioselectivity The reaction of 1,3-dicarbonyl compounds with substituted hydrazines can yield a mixture of regioisomers. Careful selection of reaction conditions (e.g., solvent, temperature, catalyst) can favor the desired isomer. In some cases, using a pre-functionalized hydrazine or a protecting group strategy can control the regioselectivity.
Harsh Reaction Conditions Classical pyrazole synthesis often requires high temperatures and harsh reagents.[8] Consider microwave-assisted organic synthesis (MAOS) or ultrasound-assisted synthesis to reduce reaction times and improve yields under milder conditions.[8]
Low Yields If you are experiencing low yields in cyclocondensation reactions, ensure your starting materials are pure. The use of a catalyst, such as an acid or a base, can also significantly improve reaction efficiency.
Limited Diversity To rapidly generate a diverse set of analogs, consider multicomponent reactions (MCRs) which allow for the one-pot synthesis of complex pyrazoles from simple starting materials.[8]

Question 4: Are there any "privileged" substitutions on the pyrazole ring that tend to improve selectivity?

Answer: While there is no universal "magic bullet" substitution, some general trends have been observed. For example, extending a substituent into a solvent-exposed region of the target kinase's active site can often improve selectivity, as these regions are typically less conserved. Structure-based design is key here. Co-crystal structures of your inhibitor bound to the target kinase can reveal opportunities for such modifications.

Section 3: Experimental Validation and Troubleshooting

Question 5: How do I accurately assess the selectivity of my pyrazole kinase inhibitors in a high-throughput manner?

Answer: A tiered approach is often the most efficient.

  • Initial Broad Kinome Screen: Screen your inhibitor at a single high concentration (e.g., 1 µM) against a large panel of kinases (kinome profiling). This will give you a broad overview of its selectivity.

  • Dose-Response Confirmation: For any "hits" from the initial screen, perform a dose-response analysis to determine the IC50 or Kd values. This will quantify the potency of your inhibitor against the off-target kinases.

Several commercial services offer kinome profiling, or you can perform it in-house using various assay formats.

Question 6: My in vitro kinase assay results are not correlating with my cellular assay data. What could be the reasons?

Answer: This is a frequent and important observation. Several factors can contribute to this discrepancy:

  • Cell Permeability: Your inhibitor may have poor cell permeability and is not reaching its target inside the cell.

  • Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • High Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range). This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors.[9]

  • Metabolism: Your inhibitor may be rapidly metabolized within the cell.

  • Off-Target Effects in Cells: The observed cellular phenotype might be due to an off-target effect that is not captured in your in vitro kinase assay.

Troubleshooting Workflow for In Vitro vs. Cellular Discrepancies

G cluster_solutions Potential Solutions start Discrepancy Observed: In Vitro Potency vs. Cellular Activity permeability Assess Cell Permeability (e.g., PAMPA assay) start->permeability efflux Evaluate Efflux Ratio (e.g., Caco-2 assay) permeability->efflux If Permeability is Low atp_competition Perform In Vitro Kinase Assay at High ATP Concentration permeability->atp_competition If Permeability is Good sol_efflux Design out P-gp Substrate Characteristics efflux->sol_efflux metabolism Assess Metabolic Stability (e.g., Microsome Stability Assay) atp_competition->metabolism sol_atp Increase In Vitro Potency or Consider Non-ATP Competitive Inhibition atp_competition->sol_atp off_target_cellular Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay metabolism->off_target_cellular sol_metabolism Block Metabolic Hotspots metabolism->sol_metabolism sol_off_target Iterate on SAR to Design Out Off-Target Activity off_target_cellular->sol_off_target sol_permeability Modify Scaffold to Improve Physicochemical Properties

Caption: Troubleshooting workflow for discrepancies.

Question 7: I want to confirm that my inhibitor is engaging the target kinase inside the cell. What are the best methods for this?

Answer: Target engagement assays are crucial for validating that your inhibitor is binding to its intended target in a cellular context. Two powerful techniques are:

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of your inhibitor to a NanoLuc® luciferase-tagged kinase. It provides quantitative data on inhibitor affinity and residence time.[10]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to thermal denaturation when a ligand is bound. It can be used to confirm target engagement in cells and even in tissues.

Section 4: Advanced Protocols and Data Interpretation

Experimental Protocol: Differential Scanning Fluorimetry (DSF) for Kinase Inhibitor Selectivity Profiling

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding.[4][11] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[4][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your purified kinase in a suitable buffer (e.g., HEPES, pH 7.5, with NaCl and a reducing agent like DTT).

    • Prepare a stock solution of your pyrazole inhibitor in 100% DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as recommended by the manufacturer.

  • Assay Setup (96- or 384-well plate):

    • In each well, add the kinase to a final concentration of 1-5 µM.

    • Add your inhibitor to the desired final concentration (typically with a final DMSO concentration of 1-2%). Include a DMSO-only control.

    • Add the fluorescent dye to its final working concentration.

    • Bring the final volume to 20-25 µL with the assay buffer.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/min.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.

    • The melting temperature (Tm) is the midpoint of this transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample. A significant positive ΔTm indicates that your inhibitor is binding to and stabilizing the kinase.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a general overview. For specific kinases, refer to the manufacturer's detailed protocols.

Step-by-Step Methodology:

  • Cell Preparation:

    • On day one, seed your cells (e.g., HEK293) into a white, tissue culture-treated 96-well or 384-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.

    • Transfect the cells with a plasmid encoding your kinase of interest tagged with NanoLuc® luciferase.

  • Assay Execution (Day 2):

    • Prepare serial dilutions of your pyrazole inhibitor in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ tracer and extracellular NanoLuc® inhibitor in Opti-MEM®.

    • Remove the growth medium from the cells and add the inhibitor dilutions.

    • Add the tracer/extracellular NanoLuc® inhibitor mix to all wells.

    • Incubate the plate for 2 hours at 37 °C in a CO2 incubator.

  • Luminescence Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to each well.

    • Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2026, January 20). Journal of Medicinal Chemistry.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved February 2, 2026, from [Link]

  • Bamborough, P., & Drewry, D. H. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 53(14), 5182–5208.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (2025, August 6).
  • Protocol for performing and optimizing differential scanning fluorimetry experiments. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
  • Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. (2020, March 25). bioRxiv.
  • Supplemental Information Differential Scanning Fluorimetry (DSF) Screen to Identify Inhibitors of Hsp60 Protein-Protein Interact. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. (2023, September 5).
  • Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Deriv
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). eLife. Retrieved February 2, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 2, 2026, from [Link]

  • Unlocking the full potential of nanopore sequencing. (2026, February 2). Scoop.it.
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Managing common toxicities with new tyrosine kinase inhibitors. (2015, December 1). Cancer World Archive.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024, June 13). PMC.
  • Reversing tumour resistance to kinase inhibitors. (n.d.). Queen Mary Innovation. Retrieved February 2, 2026, from [Link]

  • Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025, November 5).
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Dosing and Toxicity: Management of Tyrosine Kinase Inhibitors for Third-Line RCC Therapy. (2023, April 2). Targeted Oncology.
  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

Optimization of pyrazole-based compounds for metabolic stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Optimization Technical Support Center.

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & DMPK) Ticket ID: PYR-MET-STAB-001

Overview: The Pyrazole Paradox

Pyrazoles are a "privileged scaffold" in drug discovery (e.g., Celecoxib, Ruxolitinib) due to their ability to act as both hydrogen bond donors and acceptors. However, this same electronic versatility often leads to rapid metabolic clearance .

This guide addresses the three most common tickets we receive regarding pyrazole instability:

  • "My compound is stable in microsomes but fails in hepatocytes." (The Cytosolic Blind Spot)

  • "I have rapid N-dealkylation." (The CYP Attack)

  • "I need to lower clearance without killing potency." (The Lipophilicity Trap)

Module 1: Diagnostic Troubleshooting

Issue: Discrepancy between Microsomal (HLM) and Hepatocyte Stability.

User Query:

"I ran a metabolic stability screen using Human Liver Microsomes (HLM) and my pyrazole analog showed low clearance (<10 µL/min/mg). However, when I moved to primary hepatocytes, the compound disappeared rapidly. What is happening?"

Root Cause Analysis: Standard microsomes contain Cytochrome P450s (CYPs) and UGTs (if co-factors are added), but they lack cytosolic enzymes . Pyrazoles are notorious substrates for Aldehyde Oxidase (AO) , a cytosolic molybdo-flavoenzyme that oxidizes the carbon adjacent to the nitrogen (C3 or C5 positions).

Diagnostic Workflow: Use the following decision tree to identify the clearing enzyme.

Metabolic_Diagnosis Start High Clearance in Hepatocytes Low Clearance in Microsomes AO_Check Add AO Inhibitor (Hydralazine or Raloxifene) Start->AO_Check AO_Result Clearance Reduced? AO_Check->AO_Result AO_Confirmed Mechanism: Aldehyde Oxidase (AO) Action: Block C3/C5 positions AO_Result->AO_Confirmed Yes UGT_Check Check Glucuronidation (Add UDPGA to Microsomes) AO_Result->UGT_Check No UGT_Result Clearance Increases? UGT_Check->UGT_Result UGT_Confirmed Mechanism: N-Glucuronidation Action: Steric hindrance at N1 UGT_Result->UGT_Confirmed Yes Unknown Mechanism: Transporters/Other Action: Permeability Assay UGT_Result->Unknown No

Figure 1: Diagnostic workflow for identifying non-CYP clearance mechanisms in pyrazoles.

Experimental Protocol: AO Phenotyping

  • Control: Use Zaleplon (known AO substrate) as a positive control.

  • Inhibitor: Pre-incubate Hepatocytes with Hydralazine (25 µM) for 15 minutes.

  • Reaction: Add test compound (1 µM).

  • Readout: If

    
     drops significantly with Hydralazine, AO is your culprit.
    

Module 2: Structural Optimization (SAR)

Issue: Specific Metabolic Soft Spots.

User Query:

"MetID data confirms oxidation on the pyrazole ring and dealkylation of the N-methyl group. How do I fix this without changing the scaffold?"

Technical Solution: You must systematically block "soft spots" while managing the electronic environment of the ring.

Strategy A: Blocking N-Dealkylation (CYP-mediated)

N-alkyl groups on pyrazoles are prone to oxidative dealkylation via a carbinolamine intermediate.

ModificationMechanismEffect on StabilityRisk
Deuteration (

)
Kinetic Isotope Effect (KIE)Moderate Improvement (1.5-2x)Cost of goods; metabolic switching.
Fluorination (

)
Electron withdrawal reduces oxidation potential of

-carbon.
High ImprovementIncreases MW; may alter pKa/solubility.
Steric Bulk (

)
Hinders CYP access to the

-carbon.
High ImprovementMay clash with binding pocket.
Strategy B: Blocking Ring Oxidation (AO-mediated)

Aldehyde Oxidase attacks the electron-deficient carbon adjacent to the nitrogen.

  • The Fix: Introduce a small blocking group (Methyl, Chlorine, or Cyano) at the C3 or C5 position.

  • The "Magic Methyl": Adding a methyl group at C3 often completely shuts down AO metabolism by sterically hindering the Mo-cofactor access.

Strategy C: Blocking Phenyl-Pyrazole Oxidation

If the pyrazole is attached to a phenyl ring, the phenyl ring is often hydroxylated.

  • The Fix: Fluorine Scan. Systematically replace protons with Fluorine. The C-F bond (approx. 116 kcal/mol) is stronger than C-H and resists CYP oxidation.

    • Note: Fluorine at the para position is usually most effective against CYP attack.

Pyrazole_SAR Core Unstable Pyrazole Core N_Mod N1-Position: Replace -CH3 with -CD3 or -CH2CF3 (Block Dealkylation) Core->N_Mod Problem: N-Dealkylation C3_Mod C3/C5-Position: Add -CH3 or -Cl (Block Aldehyde Oxidase) Core->C3_Mod Problem: Cytosolic Clearance Ring_Mod Attached Aryl Ring: Fluorine Scan (C-F) (Block CYP Hydroxylation) Core->Ring_Mod Problem: Aromatic Oxidation

Figure 2: Structural Activity Relationship (SAR) strategies for stabilizing pyrazoles.

Module 3: Physicochemical Tuning

Issue: Lipophilicity vs. Stability Trade-off.

User Query:

"I added a t-butyl group to block metabolism, but now my intrinsic clearance is even higher. Why?"

Expert Insight: You fell into the "Grease Ball" trap . While you blocked a specific site, you increased the overall Lipophilicity (LogD).

  • Rule:

    
     generally correlates with LogD. Higher lipophilicity increases non-specific binding to CYP active sites (hydrophobic pockets).
    
  • Metric to Watch: Lipophilic Ligand Efficiency (LLE) .

    
    
    Target LLE > 5.
    

The Solution: Instead of adding bulk hydrocarbon, use Polar Blocking Groups .

  • Replace

    
     with 
    
    
    
    or
    
    
    (blocks metabolism but modulates lipophilicity differently than alkyls).
  • Introduce a nitrogen into the attached phenyl ring (make it a pyridine) to lower LogD and reduce CYP affinity.

Module 4: Validated Experimental Protocols

Protocol A: Microsomal Stability Assay (Step-by-Step)

Use this to assess CYP-mediated clearance.

  • Preparation:

    • Pre-warm phosphate buffer (100 mM, pH 7.4) to 37°C.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mix:

    • Final Protein Conc: 0.5 mg/mL.

    • Test Compound: 1 µM (keep DMSO < 0.1%).

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH final).

    • Critical Control: Run a "minus NADPH" control to detect chemical instability.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45 min.

    • Quench: Add 3x volume of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Calculate

      
       from the slope of 
      
      
      
      vs time.
Protocol B: Metabolite Identification (MetID) Triage

Use this to locate the "soft spot" before synthesizing new analogs.

ReagentPurposeExpected Mass Shift (LC-MS)
KCN (Potassium Cyanide) Traps reactive iminium ions (intermediate of N-dealkylation).+27 Da (Cyano adduct)
GSH (Glutathione) Traps reactive quinone-imines or epoxides.+307 Da

Buffer
Identifies exchangeable protons vs. metabolic loss.Varies

References

  • Role of Fluorine in Metabolic Stability: Hagena, T., et al.[1] "The role of fluorine in medicinal chemistry: Improved metabolic stability."[2] Journal of Medicinal Chemistry.

  • Aldehyde Oxidase Metabolism: Pryde, D. C., et al.[3] "Aldehyde oxidase: an enzyme of emerging importance in drug discovery."[4][5][6] Journal of Medicinal Chemistry.

  • Lipophilicity and Clearance (LipE): Ryckmans, T., et al. "Lipophilic Efficiency: The most important efficiency metric in medicinal chemistry." Drug Discovery Today.

  • N-Dealkylation Mechanisms: Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

  • Strategies for Pyrazole Synthesis & Stability: Fustero, S., et al. "Improved metabolic stability of pyrazole derivatives via fluorination strategies."

For further assistance, please contact the DMPK Core Facility or reply to this thread with your specific LC-MS chromatograms.

Sources

Technical Support Center: Optimization of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Potency & Synthesis Optimization for Bis-Pyrazole Pyrimidine Scaffolds

Introduction: Decoding the Scaffold

Welcome to the optimization hub for N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . This scaffold is a privileged structure in kinase drug discovery, particularly for CDK2 (Cyclin-Dependent Kinase 2) and JAK2 (Janus Kinase 2) inhibition.

The scaffold features a central pyrimidine hinge binder flanked by two pyrazole rings:

  • C4-Position Pyrazole: Directly attached to the pyrimidine. Usually occupies the ATP-binding pocket near the gatekeeper residue.

  • C2-Position Pyrazole-Amine: Attached via an amino linker. Extends towards the solvent front and ribose pocket.

This guide addresses specific failure modes in potency (SAR), synthesis, and cellular translation.

Module 1: Potency Troubleshooting (SAR)

User Report: "My biochemical IC50 is stalled at micromolar levels (>1.0 µM). I cannot break the nanomolar barrier."

Root Cause Analysis

In 90% of cases, poor potency in this scaffold stems from a disrupted Hinge Binding Motif . The pyrimidine N1 and the C2-amine NH are the primary anchor points to the kinase hinge region (e.g., Leu83 in CDK2).

Diagnostic & Solution Guide
CheckpointPotential FailureCorrective ActionMechanism
Linker Nitrogen Is the C2-amine alkylated (e.g., N-Methyl)?REMOVE Alkylation. The C2-NH must remain a free hydrogen bond donor.Alkylation here destroys the critical H-bond to the hinge backbone carbonyl, causing a >100-fold potency loss [1].
C4-Pyrazole Topology Is the C4-pyrazole N-unsubstituted?Add Small Alkyl Groups (Methyl/Ethyl). Unsubstituted pyrazoles can undergo tautomerization, reducing the population of the active binding conformer. Methylation locks the active tautomer.
Gatekeeper Clash Are you using bulky groups on the C4-pyrazole?Switch to Linear/Small groups. The C4-pyrazole sits deep in the pocket. Bulky groups (e.g., t-butyl) often clash with the gatekeeper residue (e.g., Phe80 in CDK2 or Met929 in JAK2).
Visualization: The Binding Mode

Pharmacophore cluster_warning Optimization Zone Hinge Kinase Hinge Region (Leu83/Glu81) Scaffold_Core Pyrimidine Core (N1 Acceptor) Scaffold_Core->Hinge H-Bond Acceptor Linker C2-Amine Linker (NH Donor) Linker->Hinge H-Bond Donor (CRITICAL) Gatekeeper Gatekeeper Residue (Steric Constraint) C4_Pyrazole C4-Pyrazole (Deep Pocket) C4_Pyrazole->Gatekeeper Van der Waals Contact

Caption: Pharmacophore map showing the critical "Hinge Clamp" formed by the Pyrimidine N1 and C2-Amine. Disruption of the Linker NH leads to potency collapse.

Module 2: Selectivity & Cellular Translation

User Report: "I have good enzyme potency (Ki < 10 nM), but poor cellular activity (GI50 > 1 µM) or off-target toxicity."

Root Cause Analysis

This discrepancy usually indicates poor permeability or non-specific binding . The "bis-pyrazole" nature can make the molecule too flat (stacking) or too polar (poor membrane penetration) if not decorated correctly.

Troubleshooting Protocol

Q: How do I improve selectivity without killing potency? A: Target the "Solvent Front" via the C2-Pyrazole. The pyrazole attached to the amine linker points out of the ATP pocket. This is your "exit vector."

  • Action: Append solubilizing tails (morpholine, piperazine, N-methylpiperazine) to the distal nitrogen of the C2-pyrazole.

  • Why: This region is solvent-exposed and tolerates bulk. It improves physicochemical properties (LogD) without interfering with the hinge binding [2].

Q: My compound hits CDK2 but also kills CDK1/CDK4. How do I fix this? A: Exploit the "Ribose Pocket" differences.

  • Action: Introduce a substituent at the C5-position of the central pyrimidine ring (e.g., F, Cl, or CH3).

  • Why: The C5-substituent vectors into the roof of the ATP pocket. Different kinases have varying tolerance for steric bulk here. A Chlorine atom at C5 is a common selectivity filter in aminopyrimidines [3].

Module 3: Synthetic Chemistry Support

User Report: "The Buchwald-Hartwig coupling to attach the second pyrazole is failing (Yield < 10%)."

Root Cause Analysis

The electron-deficient nature of the pyrimidine ring makes the second amination difficult, especially if the first pyrazole (at C4) deactivates the ring further. Standard conditions often lead to hydrolysis or incomplete conversion.

Validated Synthetic Workflow

Step 1: C4-Attachment (Suzuki Coupling)

  • Reagents: 2,4-dichloropyrimidine + (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester.[1]

  • Catalyst: PdCl2(dppf)[1]·DCM.

  • Base/Solvent: K2CO3, Dioxane/Ethanol/Water.[1]

  • Expected Yield: 60-70%.

  • Note: This step is usually robust.

Step 2: C2-Attachment (The Bottleneck - Buchwald Amination)

  • Reagents: Product of Step 1 + Aminopyrazole.

  • Catalyst System (CRITICAL): Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium) + Xantphos .

  • Base: Cs2CO3 (Cesium Carbonate) - Do not use K2CO3 here; the higher solubility of Cs+ in dioxane is crucial.

  • Conditions: Reflux in 1,4-dioxane (anhydrous) under Argon.

  • Troubleshooting: If Xantphos fails, switch to BrettPhos , which is superior for electron-deficient heteroaryl chlorides [1, 4].

Visual Synthetic Pathway

Synthesis SM 2,4-Dichloropyrimidine Inter Intermediate: 2-Chloro-4-(pyrazol-4-yl)pyrimidine SM->Inter Suzuki Coupling PdCl2(dppf), K2CO3 Region-selective at C4 Prod Final Product: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Inter->Prod Buchwald-Hartwig Pd2(dba)3, Xantphos, Cs2CO3 Critical Step

Caption: Optimized synthetic route. The C4-position is more reactive to Suzuki coupling, leaving the C2-Cl available for the difficult Buchwald amination.

FAQ: Rapid Fire Solutions

Q: Can I replace the central pyrimidine with a pyridine to improve metabolic stability? A: Proceed with caution. The pyrimidine N3 (the nitrogen not involved in hinge binding) often forms a water-mediated hydrogen bond network in the pocket. Removing it (changing to pyridine) can drop potency by 10-50 fold unless the scaffold is re-optimized.

Q: The compound precipitates in the cell assay media. A: The bis-pyrazole core is planar and prone to π-π stacking aggregation.

  • Fix: Disrupt planarity by adding an sp3 carbon linker (e.g., a methylene bridge) between the C2-pyrazole and its solubilizing tail.

Q: Is this scaffold active against mutant JAK2 (V617F)? A: Yes. The Type I binding mode of this scaffold (ATP-competitive) is generally effective against the V617F mutant, provided the C4-pyrazole does not clash with the altered activation loop conformation [5].

References

  • Mekonnen, L. B., et al. (2023). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." Molecules, 28(7), 2966. Link

  • Lovering, F. (2013). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 56(13), 5182–5197. Link

  • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Quintás-Cardama, A., et al. (2010). "Janus kinase inhibitors for the treatment of myeloproliferative neoplasias and beyond." Nature Reviews Drug Discovery, 10, 127–140. Link

Sources

Mitigating toxicity in novel pyrazole-based therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-Based Therapeutics

Guide: Mitigating and Troubleshooting Toxicity in Novel Pyrazole-Based Therapeutic Agents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide expert, field-proven insights into identifying, understanding, and mitigating potential toxicities associated with this important class of therapeutic agents. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to specific, actionable troubleshooting protocols.

Frequently Asked Questions (FAQs): Understanding the Landscape of Pyrazole Toxicity

This section addresses common high-level questions regarding the toxicological profiles of pyrazole derivatives.

Q1: What are the primary mechanisms driving the toxicity of some pyrazole-based compounds?

Answer: The toxicity of pyrazole derivatives is not uniform and is highly dependent on the specific chemical structure and its substituents. However, several key mechanisms have been identified:

  • Metabolic Activation: Cytochrome P450 enzymes (CYPs), particularly CYP2E1, can metabolize the pyrazole ring or its substituents to form reactive metabolites.[1][2] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and apoptosis.

  • Mitochondrial Inhibition: Some pyrazole derivatives have been shown to directly interfere with mitochondrial function. This can occur through the inhibition of the electron transport chain (ETC), leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic pathway.[3]

  • Off-Target Kinase Inhibition: Many pyrazole-based drugs are designed as kinase inhibitors.[4][5] Poor selectivity can lead to the inhibition of essential kinases ("off-target" effects), disrupting vital signaling pathways in healthy tissues and causing toxicities such as cardiotoxicity or myelosuppression.

  • Enzyme Inhibition: Certain pyrazoles are known competitive inhibitors of enzymes like alcohol dehydrogenase (ADH).[6] While this is the therapeutic mechanism for an antidote like fomepizole, unintended inhibition of metabolic enzymes can disrupt endogenous metabolic pathways.

Q2: How can I perform an initial toxicity risk assessment for my novel pyrazole compound using computational methods?

Answer: Before beginning costly and time-consuming in vitro experiments, in silico prediction is a valuable first step. Several computational tools can predict potential liabilities:

  • ADMET Prediction: Use software platforms (e.g., SwissADME, pkCSM, DEREK Nexus) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These tools have modules that can flag potential hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities based on structural alerts.

  • Metabolite Prediction: Employ metabolite prediction software (e.g., Meteor Nexus, ADMET Predictor) to identify potential sites of metabolism on your molecule and predict the structures of metabolites. This can highlight if the compound is likely to form reactive intermediates.

  • Off-Target Profiling: Use inverse docking or panel screening databases (e.g., ChEMBL, BindingDB) to screen your compound's structure against a wide range of known biological targets. This can predict potential off-target interactions that may lead to toxicity.

Troubleshooting Guide 1: Investigating Non-Selective Cytotoxicity

Scenario: Your novel pyrazole-based anticancer agent shows potent activity against your target cancer cell line (e.g., HT-29 colon cancer), but you observe significant cell death in non-cancerous control cells, suggesting a narrow therapeutic window.

Core Issue: How do I quantify the selectivity of my compound and determine its therapeutic index in vitro?

Causality: A successful therapeutic agent must exhibit selective toxicity towards target cells while sparing healthy ones.[5] Quantifying this selectivity is a critical step in lead optimization. The half-maximal inhibitory concentration (IC50) is determined for both a cancer cell line and a relevant normal cell line. The ratio of these values provides the Selectivity Index (SI), a quantitative measure of cell-type-specific cytotoxicity. A higher SI value is desirable.

Experimental Workflow: Comparative Cytotoxicity Assay (MTT/XTT)

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cancer Cells (e.g., HT-29) C Add Serial Dilutions of Pyrazole Compound (24-72h incubation) A->C B Seed Normal Cells (e.g., NCTC fibroblasts) B->C D Add MTT/XTT Reagent C->D After Incubation E Incubate & Solubilize Formazan D->E F Measure Absorbance (Plate Reader) E->F G Plot Dose-Response Curves (% Viability vs. Log[Conc]) F->G H Calculate IC50 Values (Cancer vs. Normal) G->H I Calculate Selectivity Index (SI) H->I J SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

Step-by-Step Protocol
  • Cell Seeding:

    • In two separate 96-well plates, seed your cancer cell line (e.g., HT-29) and your normal cell line (e.g., NCTC fibroblasts[7]) at their empirically determined optimal densities (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and resume logarithmic growth for 18-24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of your pyrazole compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 8-10 points, from 100 µM down to 0.01 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plates for a period relevant to the compound's mechanism of action (typically 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well on a microplate reader at a wavelength of 570 nm.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Use a non-linear regression model (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC50 value for each cell line.

    • Calculate the Selectivity Index (SI) as shown in the table below.

Data Presentation: Interpreting Selectivity
CompoundIC50 HT-29 (Cancer)IC50 NCTC (Normal)[7]Selectivity Index (SI)Interpretation
Lead Compound A 1.2 µM3.6 µM3.0Poor Selectivity
Optimized Compound B 1.5 µM> 50 µM> 33.3High Selectivity
Doxorubicin (Control) 0.8 µM1.1 µM1.4Non-selective

A higher SI value indicates greater selectivity for the cancer cell line, suggesting a potentially wider therapeutic window.

Troubleshooting Guide 2: Assessing Mitochondrial Toxicity

Scenario: Your compound shows cytotoxicity in non-proliferating cells, or your in silico analysis flagged a potential mitochondrial liability. You need to confirm if the compound directly impairs mitochondrial function.

Core Issue: How can I determine if my pyrazole compound inhibits mitochondrial respiration?

Causality: The mitochondrial electron transport chain (ETC) is a fundamental process for cellular energy (ATP) production. Inhibition of this pathway is a known mechanism of drug-induced toxicity.[3] By measuring the oxygen consumption rate (OCR), we can directly assess the integrity of the ETC and pinpoint which complex might be inhibited by the compound.

// Define nodes Pyruvate [label="Pyruvate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C1 [label="Complex I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Complex II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q [label="CoQ", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="Complex III", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CytC [label="Cyt C", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="Complex IV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O2 [label="O₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H2O [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP\nSynthase", labeljust=c, shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ADP [label="ADP + Pi", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ATP_out [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrazole [label="Pyrazole\nCompound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges Pyruvate -> C1 [label=" NADH"]; C1 -> Q; C2 -> Q [label=" FADH₂"]; Q -> C3; C3 -> CytC; CytC -> C4; C4 -> H2O; O2 -> C4 [style=dashed]; ADP -> ATP; ATP -> ATP_out;

// Inhibition edge Pyrazole -> C1 [color="#EA4335", style=bold, arrowhead=tee, label=" Inhibition"];

// Grouping {rank=same; C1; C2} {rank=same; C3; CytC; C4} } acaption Potential Inhibition of ETC by Pyrazole Agents.

Step-by-Step Protocol: Mitochondrial Stress Test using Seahorse XF Analyzer
  • Cell Seeding: Seed cells (e.g., rat hepatocytes[3] or a cell line of interest) onto a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., pyruvate, glutamine). Allow cells to equilibrate in a non-CO₂ incubator for 1 hour. Treat cells with your pyrazole compound or vehicle control and incubate for the desired duration.

  • Assay Cartridge Preparation: Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with a sequence of mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (an uncoupling agent that collapses the proton gradient)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Run:

    • Calibrate the instrument with the loaded sensor cartridge.

    • Replace the cell plate's equilibration medium with fresh, pre-warmed assay medium containing your pyrazole compound or vehicle.

    • Place the cell plate into the Seahorse XF Analyzer and start the assay protocol.

  • Data Analysis:

    • The instrument measures the OCR in real-time, both at baseline and after the sequential injection of the inhibitors.

    • Baseline OCR: Compare the initial OCR of treated vs. control cells. A significant drop suggests immediate inhibition of respiration.

    • Response to Oligomycin: The drop in OCR after oligomycin injection reveals the portion of respiration linked to ATP production. If your compound has already lowered OCR, this drop will be smaller.

    • Response to FCCP: FCCP injection reveals the maximal respiratory capacity. A blunted response in treated cells indicates the ETC itself is inhibited.

    • Interpretation: If your pyrazole compound significantly lowers both basal and maximal respiration, it is acting as a direct inhibitor of the electron transport chain. The profile can be compared to known inhibitors (like rotenone) to hypothesize the site of action.

FAQs: Strategies for Mitigating Pyrazole-Induced Toxicity

Q1: My lead compound is promising but shows some toxicity. How can I chemically modify it to improve its safety profile?

Answer: This is a central challenge in medicinal chemistry, addressed through Structure-Toxicity Relationship (STR) and Structure-Activity Relationship (SAR) studies.[5]

  • Block Metabolic Hotspots: If metabolic activation is suspected, identify the likely "hotspots" on the molecule (e.g., unsubstituted positions on the pyrazole or phenyl rings). Modify these positions to block metabolism. For example, introducing a fluorine or a methyl group can prevent CYP-mediated oxidation at that site.[8]

  • Bioisosteric Replacement: Replace metabolically liable functional groups with bioisosteres that retain biological activity but have improved metabolic stability or different electronic properties. For example, replacing a metabolically problematic phenol group with a pyrazole ring itself can sometimes improve pharmacokinetic profiles.[8]

  • Modulate Lipophilicity: High lipophilicity can lead to non-specific binding, poor solubility, and increased metabolism. Systematically modify substituents to reduce the compound's LogP to an optimal range (typically 1-3), which can often reduce toxicity.

  • Improve Target Selectivity: If off-target effects are the issue, use structural biology (X-ray crystallography, cryo-EM) or computational modeling to understand how your compound binds to its intended target versus off-targets. This knowledge can guide modifications that enhance binding to the desired target while reducing affinity for others.

Q2: Can formulation changes help reduce the observed toxicity of a pyrazole compound?

Answer: Yes, advanced formulation strategies can significantly mitigate toxicity by altering the drug's distribution and release profile.

  • Targeted Drug Delivery: Encapsulate the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) that are surface-functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. This concentrates the drug at the tumor site, reducing exposure to healthy tissues.

  • Controlled-Release Formulations: Develop formulations (e.g., injectable hydrogels, polymer-drug conjugates) that release the drug slowly over time. This avoids the high peak plasma concentrations (Cmax) that are often associated with acute toxicity, maintaining a therapeutic level within a safer window.

  • Solubility Enhancement: For poorly soluble compounds, formulations using amorphous solid dispersions or cyclodextrins can improve bioavailability and may allow for lower, more frequent dosing, which can reduce toxicity.

References

  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - ResearchGate. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. (2021, January 14). National Center for Biotechnology Information. [Link]

  • Pyrazole and methylpyrazole for the treatment of 2-butoxyethanol poisoning - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. (n.d.). National Institutes of Health. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (n.d.). MDPI. [Link]

  • Pyrazole-Imidazoline Derivative Prevents Cardiac Damage and Mortality in Acute Trypanosoma cruzi Infection - PMC - NIH. (2025, October 15). National Institutes of Health. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (n.d.). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Publishing. [Link]

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024, June 28). ResearchGate. [Link]

  • (PDF) Cytotoxicity study of pyrazole derivatives - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Pyrazole Functionalization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselectivity in pyrazole synthesis and modification. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, making the precise control of their functionalization a critical challenge.[1][2] This resource provides in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that govern regioselectivity in pyrazole functionalization.

Q1: What are the primary factors controlling regioselectivity in N-alkylation of unsymmetrically substituted pyrazoles?

A1: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers.[1] The regioselectivity is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents adjacent to a nitrogen atom will sterically hinder the approach of the alkylating agent, favoring substitution at the less hindered nitrogen.[3][4]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, directing alkylation to the other nitrogen.[4]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the N1/N2 ratio.[1] For instance, different bases can lead to different tautomeric forms of the pyrazole anion in solution, each with its own reactivity profile.[1]

Q2: How do reaction conditions specifically influence the N-alkylation outcome?

A2: Reaction conditions play a pivotal role in directing N-alkylation.[1] For example, in the alkylation of 3(5)-trifluoromethyl-5(3)-acetylpyrazole, the choice of base and solvent can invert the regioselectivity. Under certain conditions, the reaction can be guided to favor either the 3-CF3 or the 5-CF3 regioisomer.[1] This is often attributed to the specific nature of the pyrazolate anion and its interaction with the solvent and cation.[1]

Q3: What strategies can be employed for regioselective C-H functionalization of pyrazoles?

A3: Direct C-H functionalization is a powerful tool for elaborating the pyrazole core.[5][6] Achieving regioselectivity often relies on:

  • Directing Groups: A directing group, often attached to the N1 position, can chelate to a transition metal catalyst and direct the C-H activation to a specific position, typically C5.

  • Blocking Groups: Introducing a substituent at a specific position can block that site, forcing functionalization to occur at other available positions. For instance, a hydroxymethyl group at C4 can act as a blocking group to enable selective C5 arylation.[7]

  • Inherent Reactivity: The pyrazole ring has inherent reactivity patterns. The C5 position is often the most acidic and electrophilic, making it susceptible to functionalization.[8]

Q4: Can solvent choice dramatically improve regioselectivity in pyrazole synthesis?

A4: Yes, the choice of solvent can have a profound impact. In the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity compared to standard solvents like ethanol.[9][10] This is attributed to the unique properties of fluorinated alcohols, which can modulate the reactivity of the reactants without forming adducts with the more electrophilic carbonyl groups.[9]

Troubleshooting Guides

This section provides structured advice for common experimental problems.

Issue 1: Poor Regioselectivity in N-Alkylation (Near 1:1 Mixture of Isomers)

Causality: This typically occurs when the steric and electronic environments of the two nitrogen atoms are very similar, leading to comparable reaction rates for the formation of both regioisomers.

Troubleshooting Workflow:

start Start: Poor N-Alkylation Regioselectivity substituents Analyze Substituent Effects: Steric & Electronic start->substituents conditions Modify Reaction Conditions substituents->conditions If substituents are similar base Screen Different Bases (e.g., K2CO3, NaH, t-BuOK) conditions->base solvent Vary Solvent Polarity (e.g., ACN, DMF, Toluene) base->solvent If base change is insufficient result Improved Regioselectivity base->result If successful michael Consider Michael Addition Protocol for High N1 Selectivity solvent->michael For general N1-alkylation solvent->result If successful michael->result

Caption: Workflow for troubleshooting poor N-alkylation regioselectivity.

Detailed Steps:

  • Analyze Substituents: Evaluate the steric bulk and electronic properties of the groups at the C3 and C5 positions. If they are very similar, the focus should shift to optimizing reaction conditions.

  • Modify Reaction Conditions:

    • Base Selection: The choice of base can influence which nitrogen is deprotonated and its subsequent reactivity.[1] Experiment with a range of bases from mild (e.g., K2CO3) to strong (e.g., NaH, t-BuOK).

    • Solvent Screening: The solvent can affect the solubility of the pyrazolate salt and the transition state energies. Screen solvents with different polarities such as acetonitrile, DMF, and toluene.

  • Consider a Michael Addition Protocol: For achieving high N1-alkylation selectivity, a catalyst-free Michael reaction can be highly effective, often yielding N1/N2 ratios greater than 99:1.[11]

Issue 2: Low Yield and/or Poor Regioselectivity in C-H Functionalization

Causality: Inefficient C-H activation, catalyst deactivation, or competing reaction pathways can lead to low yields. Poor regioselectivity arises when multiple C-H bonds have similar reactivity.

Troubleshooting Workflow:

start Start: Poor C-H Functionalization (Yield/Selectivity) catalyst Optimize Catalyst System (Metal, Ligand, Additive) start->catalyst directing_group Introduce/Modify Directing Group at N1 catalyst->directing_group If optimization is insufficient result Improved C-H Functionalization catalyst->result If successful blocking_group Utilize a Blocking Group (e.g., at C4 for C5 functionalization) directing_group->blocking_group If directing group is not effective directing_group->result If successful conditions Screen Reaction Conditions (Temperature, Solvent) blocking_group->conditions If further optimization is needed blocking_group->result If successful conditions->result

Caption: Workflow for troubleshooting C-H functionalization issues.

Detailed Steps:

  • Optimize the Catalyst System: Transition-metal-catalyzed C-H functionalization is sensitive to the choice of metal, ligand, and any additives.[12] Palladium catalysts are commonly used, but others like Rh, Ir, and Co can offer different reactivity and selectivity.[12]

  • Employ a Directing Group: If not already in use, install a directing group at the N1 position. This is a robust strategy to achieve high regioselectivity.

  • Use a Blocking Group: To functionalize a specific position, consider blocking other reactive sites. For example, to achieve C5-arylation, a blocking group at C4 can be employed.[7]

  • Screen Reaction Conditions: Temperature and solvent can significantly impact the efficiency and selectivity of C-H activation reactions.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation via Michael Addition

This protocol is adapted from a general method for the regioselective N1-alkylation of 1H-pyrazoles, which has been shown to provide excellent regioselectivity.[11]

Materials:

  • Substituted 1H-pyrazole (1.0 mmol)

  • Michael acceptor (e.g., acrylonitrile, acrylate ester) (1.2 mmol)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • Combine the 1H-pyrazole and the Michael acceptor in a reaction vessel.

  • If using a solvent, add it to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the N1-alkylated pyrazole.

Protocol 2: Improved Regioselectivity in Pyrazole Synthesis Using a Fluorinated Alcohol

This protocol is based on the finding that fluorinated alcohols can significantly improve the regioselectivity of pyrazole formation from 1,3-diketones.[9][10]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • Dissolve the 1,3-diketone in HFIP in a round-bottom flask.[10]

  • Add the substituted hydrazine to the solution at room temperature.[10]

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC.[10]

  • Once the reaction is complete, remove the HFIP under reduced pressure.[10]

  • Purify the crude product by column chromatography to isolate the major regioisomer.[10]

Data Summary: Effect of Solvent on Regioselectivity

The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.

Entry1,3-Diketone (R¹)SolventRatio (3-CF₃ : 5-CF₃)Reference
11-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH36:64[9]
21-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:15[9]
31-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3[9]
41-Phenyl-4,4,4-trifluoro-1,3-butanedioneEtOH36:64[9]
51-Phenyl-4,4,4-trifluoro-1,3-butanedioneTFE79:21[9]
61-Phenyl-4,4,4-trifluoro-1,3-butanedioneHFIP92:8[9]

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol

References

  • Organic Letters. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Available from: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • The Journal of Organic Chemistry. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Available from: [Link]

  • Reddit. Regioselectivity in pyrazole EAS. Available from: [Link]

  • Organic & Biomolecular Chemistry. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Available from: [Link]

  • PMC. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Available from: [Link]

  • Organic Letters. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Available from: [Link]

  • PubMed. Transition-metal-catalyzed C-H functionalization of pyrazoles. Available from: [Link]

  • The Journal of Organic Chemistry. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Available from: [Link]

  • The Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]

  • PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • NIH. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]

  • MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Available from: [Link]

  • Organic & Biomolecular Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]

  • The Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • ResearchGate. Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. Available from: [Link]

  • Request PDF. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]

  • RSC Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]

  • Request PDF. Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Available from: [Link]

Sources

Technical Support Center: Optimizing Kinase Assays with Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Paradox

You are likely here because your pyrazole-based lead compounds—despite showing promise in silico—are behaving erratically on the bench. You might be seeing IC50 values that shift 10-fold between runs, "flat" dose-response curves, or a complete disconnect between biochemical potency and cellular efficacy.

The Reality: The pyrazole ring is a "privileged scaffold" in kinase drug discovery (e.g., Ruxolitinib, Crizotinib) because it mimics the adenine ring of ATP. However, this same chemistry predisposes these molecules to three specific failure modes: Colloidal Aggregation , ATP-Competitive Bias , and Solubility-Driven Quenching .

This guide is not a generic protocol. It is a diagnostic system designed to isolate and eliminate these variables.

Part 1: The Aggregation Trap (False Positives)

User Query: "My IC50 curves have steep Hill slopes (>2.0), and the inhibition disappears when I add BSA or change the buffer. Is my compound unstable?"

Diagnosis: You are likely observing Promiscuous Aggregation , not specific binding. Many hydrophobic pyrazoles do not exist as monomers in aqueous solution at micromolar concentrations. Instead, they form colloidal particles (100–1000 nm) that sequester the kinase enzyme, leading to non-specific inhibition. This is the most common cause of false positives in early screening.

The Mechanism: Unlike specific inhibitors (1:1 binding), aggregates act as "enzyme sponges." This effect is reversible by adding non-ionic detergents, which disrupt the colloids.

Diagnostic Workflow: The Detergent Sensitivity Test

Reference Standard: Shoichet Protocol

StepActionScientific Rationale
1 Prepare Replicates Set up your kinase assay in duplicate plates.
2 Variable: Detergent Plate A: Standard Buffer (e.g., 0.001% Tween-20).Plate B: High Detergent (0.01% to 0.1% Triton X-100).
3 Run Assay Measure IC50 for your pyrazole compound in both conditions.
4 Analyze Shift Specific Binder: IC50 remains constant.Aggregator: IC50 shifts significantly (>3-fold) or inhibition vanishes in Plate B.

Critical Note: If your compound is an aggregator, it is not a drug candidate. It is a physical artifact.

Visualizing the Problem

AggregationMechanism Compound Pyrazole Monomer Colloid Colloidal Aggregate (The 'Sponge') Compound->Colloid High Conc. (>5 µM) Enzyme Kinase Enzyme Compound->Enzyme 1:1 Binding Colloid->Enzyme Sequesters Inhibition Non-Specific Inhibition (False Positive) Enzyme->Inhibition Specific Specific Binding (True Positive) Enzyme->Specific Active Site Block Detergent Detergent (Triton X-100) Detergent->Colloid Disrupts

Figure 1: Mechanism of Aggregation-Based Inhibition. Aggregates sequester enzymes non-specifically. Detergents disrupt this state, revealing true monomeric activity.

Part 2: The ATP Competition Bias

User Query: "My compound has an IC50 of 5 nM in the biochemical assay but shows no activity in cells until 1 µM. Is it a permeability issue?"

Diagnosis: While permeability is possible, the more likely culprit is ATP Competition . Pyrazoles are typically Type I inhibitors (binding to the ATP pocket). In your biochemical assay, you likely use low ATP (10–50 µM). In the cell, ATP concentration is millimolar (1–5 mM).

The Science (Cheng-Prusoff Logic): The potency of an ATP-competitive inhibitor depends linearly on the ATP concentration.[1] If you screen at low ATP, you artificially inflate the potency.


[1][2][3]
Troubleshooting Protocol: ATP Km Determination

To generate data that predicts cellular potency, you must determine the


 (intrinsic affinity), not just the 

.[3]
  • Determine

    
    :  Run a substrate velocity curve with varying [ATP] for your specific kinase batch.
    
  • Standardize Assay: Run your inhibitor screen with

    
     set exactly to the 
    
    
    
    value.
    • Why? At

      
      , the 
      
      
      
      .[4][5] This makes conversion easy and data comparable across labs.
  • The "Shift" Check:

    • Run the IC50 at

      
      .
      
    • If the IC50 increases roughly 10-fold, your inhibitor is ATP-competitive.

    • If the IC50 is unchanged, it is non-competitive (allosteric).

Data Interpretation Table:

Assay ConditionObserved IC50Implication
Low ATP (10 µM) 5 nMArtificially Potent. Good for HTS "hit" finding only.
Km ATP (100 µM) 50 nMThe "Gold Standard" for SAR.
Physiological ATP (2 mM) 1000 nMPredicts cellular activity (assuming 100% permeability).
Part 3: Solubility & The "Crash" Effect

User Query: "I see high variability between replicates in the same plate. Some wells show inhibition, others don't."[6]

Diagnosis: Your compound is likely precipitating upon dilution.[7] Pyrazoles are often highly crystalline and hydrophobic. When you dilute a 10 mM DMSO stock directly into aqueous buffer, the compound may "crash out" of solution, creating micro-crystals that cause light scattering or heterogeneous concentration gradients.

Protocol: The "Intermediate Dilution" Method

Do not dilute directly from 100% DMSO to 0% DMSO.

Incorrect Workflow (Prone to crashing):

  • 10 mM Stock (100% DMSO)

    
     Add 1 µL to 99 µL Buffer.
    
  • Result: Localized concentration shock; immediate precipitation.

Correct Workflow (Step-down):

  • Serial Dilutions in DMSO: Prepare all your concentration points (e.g., 10 mM, 1 mM, 0.1 mM) in 100% DMSO first.

  • Intermediate Step: Transfer to a "working plate" containing buffer to reach 10% DMSO. Mix vigorously.

  • Final Addition: Transfer from the working plate to the assay plate. Final DMSO will be 1% (tolerable for most kinases).

Validation Step (Nephelometry): Before adding enzyme, read the plate at OD600.

  • Clear well: OD < 0.005.

  • Precipitate: OD > 0.02. If you see this, your IC50 is invalid.

Part 4: Fluorescence Interference (Inner Filter Effect)

User Query: "I am using a fluorescence-based assay (e.g., TR-FRET or FP). My background signal fluctuates, and I see inhibition even without enzyme."

Diagnosis: Inner Filter Effect (IFE) or Autofluorescence . Many pyrazoles absorb light in the UV-Blue region (300–400 nm) or fluoresce green. If your assay uses similar wavelengths (e.g., Coumarin/Fluorescein), the compound absorbs the excitation light, appearing as "inhibition" (signal loss).

Diagnostic Decision Tree

TroubleshootingTree Start Start: High Variability / False Positive CheckSolubility 1. Check Solubility (OD600 Check) Start->CheckSolubility CheckAgg 2. Detergent Sensitivity Test (+/- Triton X-100) CheckSolubility->CheckAgg No ResultSol Precipitate Found? Fix: Step-down Dilution CheckSolubility->ResultSol Yes CheckIFE 3. Check Interference (No-Enzyme Control) CheckAgg->CheckIFE No ResultAgg Shift with Detergent? Result: Aggregator (Discard) CheckAgg->ResultAgg Yes ResultIFE Signal in No-Enzyme? Result: Autofluorescence/IFE CheckIFE->ResultIFE Yes Valid Assay Validated Proceed to Ki Determination CheckIFE->Valid No

Figure 2: Troubleshooting Decision Matrix. Follow this logic to isolate the source of variability.

Correction Strategy:

  • Red-Shift: Switch to red-shifted fluorophores (e.g., Alexa 647) which are less likely to overlap with pyrazole absorbance.

  • Ratiometric Assays: Use TR-FRET or mobility shift assays. Ratiometric reads are less susceptible to IFE than intensity-based reads.

  • Correction Factor: If you must use intensity, measure the compound's absorbance at the excitation wavelength and apply a mathematical correction (see Lakowicz, Principles of Fluorescence Spectroscopy).

References & Further Reading
  • Shoichet, B. K. (2006).[8] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.

    • Foundational text on aggregation and false positives in screening.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[9] Nature Protocols, 1(2), 550–553.

    • The definitive protocol for the "Detergent Sensitivity Test."

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

    • The mathematical basis for ATP competition corrections.

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371.

    • Detailed analysis of Inner Filter Effects and autofluorescence in small molecule libraries.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

    • Comprehensive review of assay interference mechanisms including solubility.

Sources

Validation & Comparative

The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of potent and selective inhibitors targeting a wide array of protein kinases.[1][2] Its unique electronic properties and structural versatility allow for the development of compounds that can effectively compete with ATP at the kinase active site. This guide provides a comparative analysis of the pyrazole-containing compound, 1-Cyclobutyl-1H-pyrazol-4-amine , with other well-characterized pyrazole-based kinase inhibitors. While specific experimental data for 1-Cyclobutyl-1H-pyrazol-4-amine is not extensively available in the public domain, this document serves as a comprehensive framework for researchers to evaluate its potential and to contextualize it within the broader landscape of kinase inhibitor discovery.

We will explore pyrazole-based inhibitors targeting three clinically significant kinases: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Leucine-Rich Repeat Kinase 2 (LRRK2), and FMS-like Tyrosine Kinase 3 (FLT3). These kinases are implicated in a range of pathologies, from inflammatory diseases and neurodegeneration to cancer.[3][4][5] By examining the performance of established inhibitors, we can infer the potential applications and key experimental readouts for novel pyrazole derivatives like 1-Cyclobutyl-1H-pyrazol-4-amine.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

The following table summarizes the key characteristics of selected pyrazole-containing kinase inhibitors. This comparative data highlights the diverse therapeutic potential of this chemical class.

Compound Target Kinase(s) IC50 Value(s) Therapeutic Area Key Features
Emavusertib (CA-4948) IRAK4Low nMHematologic Malignancies, InflammationOral IRAK4 inhibitor currently in clinical trials.[3]
MLi-2 LRRK2~1 nMParkinson's DiseaseHighly potent and selective LRRK2 inhibitor used extensively in preclinical research.[6]
Gilteritinib (Xospata®) FLT3, AXL<1 nM (FLT3)Acute Myeloid Leukemia (AML)FDA-approved FLT3 inhibitor for relapsed or refractory AML.[7]
Quizartinib (Vanflyta®) FLT3~1 nMAcute Myeloid Leukemia (AML)Potent and selective FLT3 inhibitor approved for newly diagnosed FLT3-ITD positive AML.[8]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the biological context of the target kinase is crucial for appreciating the therapeutic rationale behind its inhibition. The following diagrams illustrate the signaling pathways of IRAK4, LRRK2, and FLT3.

IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammation Inflammation (Cytokine Production) NFkB_MAPK->Inflammation Emavusertib Emavusertib Emavusertib->IRAK4

Caption: IRAK4 signaling pathway in innate immunity.

LRRK2_Pathway LRRK2_mut LRRK2 (mutant) LRRK2_active Hyperactive LRRK2 Kinase LRRK2_mut->LRRK2_active Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Lysosomal_function Lysosomal Dysfunction Rab_GTPases->Lysosomal_function Neuronal_damage Neuronal Damage Lysosomal_function->Neuronal_damage MLi2 MLi-2 MLi2->LRRK2_active

Caption: Pathogenic LRRK2 signaling in Parkinson's disease.

FLT3_Pathway FLT3_ligand FLT3 Ligand FLT3_receptor FLT3 Receptor FLT3_ligand->FLT3_receptor STAT5_RAS_AKT STAT5, RAS/MAPK, PI3K/AKT Signaling FLT3_receptor->STAT5_RAS_AKT FLT3_ITD FLT3-ITD Mutation FLT3_active Constitutively Active FLT3 FLT3_ITD->FLT3_active FLT3_active->STAT5_RAS_AKT Proliferation_Survival Leukemic Cell Proliferation and Survival STAT5_RAS_AKT->Proliferation_Survival Gilteritinib Gilteritinib Gilteritinib->FLT3_active

Caption: FLT3 signaling in Acute Myeloid Leukemia.

Experimental Protocols for Kinase Inhibitor Characterization

To rigorously assess the potential of a novel pyrazole-based compound like 1-Cyclobutyl-1H-pyrazol-4-amine, a series of well-defined experiments are essential. The following protocols provide a roadmap for characterizing the biochemical and cellular activity of kinase inhibitors.

In Vitro Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Causality Behind Experimental Choices: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase. A widely used method is a fluorescence-based assay that quantifies ATP consumption, which is directly proportional to kinase activity.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at RT dispense->incubate add_detection Add ADP Detection Reagent incubate->add_detection read_plate Read Fluorescence add_detection->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro kinase activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., 1-Cyclobutyl-1H-pyrazol-4-amine) in DMSO, followed by a further dilution in assay buffer.

    • Prepare a solution of the target kinase (e.g., IRAK4, LRRK2, or FLT3) in assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.[9]

  • Assay Plate Setup:

    • Add the diluted test compound to the wells of a 384-well plate. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

    • Add the kinase solution to all wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for the enzymatic reaction to proceed.[9]

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This involves adding a detection reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Viability Assay

Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Causality Behind Experimental Choices: This assay determines the cellular potency of the inhibitor. A reduction in cell viability in a kinase-dependent cell line suggests that the compound can penetrate the cell membrane and inhibit the target kinase in a cellular context.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound Dilutions seed_cells->treat_cells incubate Incubate for 72h treat_cells->incubate add_reagent Add Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze Calculate GI50 read_plate->analyze end End analyze->end

Caption: Workflow for a cellular viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a relevant cancer cell line (e.g., MV4-11 for FLT3-dependent AML) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound.

    • Treat the cells with the compound dilutions and incubate for 72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to untreated control cells.

    • Plot the percentage of cell viability versus the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

Objective: To confirm that the compound inhibits the phosphorylation of the target kinase or its downstream substrates in a cellular context.

Causality Behind Experimental Choices: Western blotting provides a direct visualization of the phosphorylation status of specific proteins. A decrease in the phosphorylation of the target kinase or its substrates upon treatment with the inhibitor confirms target engagement and mechanism of action.

Western_Blot_Workflow start Start treat_cells Treat Cells with Inhibitor start->treat_cells lyse_cells Lyse Cells & Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (p-Kinase, Total Kinase) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal secondary_ab->detect end End detect->end

Caption: Workflow for Western blotting.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3).

    • As a loading control, strip the membrane and re-probe with an antibody against the total protein of the target kinase.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the phospho-protein signal relative to the total protein indicates target inhibition.

Conclusion

The pyrazole scaffold is a highly valuable starting point for the design of novel kinase inhibitors. While 1-Cyclobutyl-1H-pyrazol-4-amine remains to be fully characterized, this guide provides a comprehensive framework for its evaluation. By comparing it to established pyrazole-based inhibitors of IRAK4, LRRK2, and FLT3, and by employing the detailed experimental protocols outlined herein, researchers can effectively assess its potency, selectivity, and cellular activity. This systematic approach will be instrumental in determining the therapeutic potential of this and other novel pyrazole derivatives in the ever-evolving landscape of kinase-targeted drug discovery.

References

Sources

A Researcher's Guide to the Validation of 1-Cyclobutyl-1H-pyrazol-4-amine as a Novel CDK2 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for a promising new chemical scaffold, 1-Cyclobutyl-1H-pyrazol-4-amine, in the context of Cyclin-Dependent Kinase 2 (CDK2) inhibition. We will dissect the scientific rationale for exploring this scaffold, provide detailed experimental protocols for its validation, and objectively compare its potential performance against established alternatives in the field.

The Rationale: Why Target CDK2 with a Novel Scaffold?

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression, particularly the transition from G1 to S phase.[1][2] In a healthy cell, CDK2 activity is tightly controlled by its binding partners, Cyclin E and Cyclin A. However, in numerous cancers, including specific types of breast and ovarian cancer, the gene encoding Cyclin E (CCNE1) is amplified, leading to hyperactivation of CDK2.[1][3][4] This uncontrolled activity drives relentless cell proliferation, making CDK2 a compelling target for anticancer therapies.[5][6]

Furthermore, the emergence of resistance to highly successful CDK4/6 inhibitors in breast cancer has renewed interest in CDK2, as its overactivity is a key mechanism of this resistance.[7][8] Despite decades of research, no CDK2 inhibitor has achieved FDA approval, largely due to challenges with selectivity and off-target toxicity.[9] Early-generation inhibitors often cross-reacted with other kinases, especially CDK1, which is essential for normal cell division and whose inhibition can lead to significant side effects.[2][10]

This creates a clear need for novel chemical scaffolds that can offer high potency combined with superior selectivity. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, known for forming key hydrogen bond interactions within kinase ATP-binding pockets.[11][12] The specific scaffold , 1-Cyclobutyl-1H-pyrazol-4-amine, introduces a cyclobutyl group, which is hypothesized to provide a favorable vector into a hydrophobic pocket within the CDK2 active site, potentially enhancing both potency and selectivity. This guide outlines the systematic process required to validate this hypothesis.

CDK2 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical CDK2 pathway. Our goal is to directly inhibit the catalytic activity of the CDK2/Cyclin E complex, preventing the downstream phosphorylation of Retinoblastoma protein (Rb) and halting the cell cycle before DNA replication begins.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Upregulates CDK46 CDK4/6 Cyclin_D->CDK46 Activates pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylates (p) E2F Free E2F pRb_E2F->E2F Releases S_Phase_Genes S-Phase Genes Cyclin_E Cyclin E CDK2_Cyclin_E Active CDK2/ Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_E->pRb_E2F Hyperphosphorylates (pp) E2F->S_Phase_Genes Activates Transcription E2F->Cyclin_E Upregulates Inhibitor 1-Cyclobutyl-1H- pyrazol-4-amine Inhibitor->CDK2_Cyclin_E INHIBITS

Caption: The CDK2 signaling cascade in the G1/S cell cycle transition.

The Validation Workflow: A Phased Approach

Validating a new inhibitor scaffold is a multi-stage process that moves from a controlled, cell-free environment to a complex biological system. This ensures that the observed effects are truly due to on-target inhibition.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel Biochem_Assay->Selectivity_Panel Confirm Potency Prolif_Assay Anti-Proliferation Assay (GI50) Selectivity_Panel->Prolif_Assay Confirm Selectivity Target_Engage Target Engagement (Western Blot p-Rb) Prolif_Assay->Target_Engage Confirm Cellular Activity MoA_Assay Mechanism of Action (Cell Cycle Analysis) Target_Engage->MoA_Assay Confirm On-Target Effect

Caption: A systematic workflow for validating a novel kinase inhibitor scaffold.

Phase 1: Biochemical Potency Assessment

Causality: The first and most crucial step is to confirm that the compound directly inhibits the enzymatic activity of the target protein in a clean, isolated system. This removes all cellular complexity and proves a direct interaction. We use a luminescent-based kinase assay that measures the production of ADP, the universal byproduct of kinase activity.[13][14]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against the CDK2/Cyclin E complex.

  • Reagent Preparation:

    • Prepare a serial dilution of 1-Cyclobutyl-1H-pyrazol-4-amine (e.g., from 100 µM to 1 pM) in a buffer containing DMSO. Ensure the final DMSO concentration in the assay is constant and low (<1%).

    • Reconstitute recombinant human CDK2/Cyclin E enzyme in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a substrate/ATP mix. A common substrate is a peptide derived from Histone H1. The ATP concentration should be set near the Michaelis constant (Km) for CDK2 to ensure accurate competitive inhibitor assessment.[15]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of the CDK2/Cyclin E enzyme solution to each well except the "no enzyme" control.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes. The reaction must be stopped within the linear range of the enzyme, typically before 20% of the ATP is consumed.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This terminates kinase activity and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Scaffold Example Compound CDK2/Cyclin E IC50 (nM) CDK2/Cyclin A IC50 (nM)
Pyrazol-amine (Test) 1-Cyclobutyl-1H-pyrazol-4-amine 5 (Hypothetical)8 (Hypothetical)
Pyrazolo-pyrimidineDinaciclib41
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCompound 155 (Ki)N/A
3-Hydrazonoindolin-2-oneCompound HI 570N/A

Note: Data for alternatives are sourced from literature and may represent Ki values.[2][16][17] Hypothetical data for the test compound is included for illustrative purposes.

Phase 2: Kinase Selectivity Profiling

Causality: High potency is meaningless without selectivity. Off-target inhibition is a primary cause of clinical trial failure.[9] It is essential to assess the inhibitor's activity against a panel of other kinases, especially those with high structural homology in the ATP-binding pocket, such as CDK1 and CDK9.

Experimental Protocol: Kinase Selectivity Panel

This is typically performed as a fee-for-service by a specialized vendor (e.g., Eurofins, Reaction Biology).

  • Compound Submission: Provide the test compound at a high concentration (e.g., 10 mM in DMSO).

  • Assay Format: The vendor will screen the compound, typically at a fixed concentration (e.g., 1 µM), against a large panel of recombinant kinases (e.g., >400 kinases). The assay format is often a radiolabel-based [³³P]-ATP incorporation assay or a luminescence-based method.

  • Data Analysis: The primary output is the percent inhibition at the tested concentration. For any kinases showing significant inhibition (>50%), a follow-up dose-response experiment is performed to determine the IC50, allowing for a quantitative comparison with the target (CDK2).

Kinase Target 1-Cyclobutyl-1H-pyrazol-4-amine IC50 (nM) Rationale for Inclusion
CDK2/Cyclin E 5 (Hypothetical)Primary Target
CDK1/Cyclin B>1000 (Hypothetical)Critical for selectivity; CDK1 inhibition is linked to toxicity.[10]
CDK4/Cyclin D1>500 (Hypothetical)Key G1 phase kinase; important for understanding cross-reactivity.
CDK9/Cyclin T1>500 (Hypothetical)Governs transcription; off-target inhibition can be toxic.
ROCK1>10000 (Hypothetical)Structurally distinct kinase to check for broad activity.

A highly selective compound will exhibit a large window (ideally >100-fold) between its IC50 for CDK2 and other kinases.

Phase 3: Cellular Activity and Mechanism of Action

Causality: A compound that works in a test tube must also work in the complex environment of a living cell. It needs to be cell-permeable, avoid efflux pumps, and engage its target to produce a biological effect. These experiments validate the biochemical findings in a disease-relevant context.

Experimental Protocol 1: Anti-Proliferation Assay
  • Cell Line Selection: Choose a cancer cell line known to be dependent on CDK2, such as OVCAR-3 (ovarian cancer, CCNE1-amplified). Include a non-sensitive cell line as a control.

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.

  • Data Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 2: Western Blot for Target Engagement
  • Cell Treatment: Treat the sensitive cell line (e.g., OVCAR-3) with the test compound at concentrations around its GI50 (e.g., 0.5x, 1x, 5x GI50) for 24 hours.

  • Lysate Preparation: Harvest the cells and prepare total protein lysates.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Interpretation: A successful CDK2 inhibitor should show a dose-dependent decrease in the phospho-Rb signal without affecting the total Rb level. This provides direct evidence of target engagement in cells.[16]

Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells as in the Western blot protocol for 24-48 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide.

  • Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Interpretation: CDK2 inhibition is expected to block the G1/S transition.[2] This will be observed as an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M populations compared to the DMSO-treated control.

Comparative Analysis: How Does the Scaffold Stack Up?

The ultimate validation comes from comparing the integrated data for 1-Cyclobutyl-1H-pyrazol-4-amine against established scaffolds.

Scaffold_Comparison center Key Parameters potency High Potency (Low nM IC50) center->potency selectivity High Selectivity (>100x vs CDK1) center->selectivity cellular Cellular Activity (Low GI50, pRb↓) center->cellular pk Drug-like Properties (Solubility, Permeability) center->pk

Caption: Core parameters for evaluating and comparing CDK2 inhibitor scaffolds.

Scaffold Class Example Compound CDK2 Potency Selectivity Profile Cellular Activity Key Strengths/Weaknesses
Pyrazol-amine 1-Cyclobutyl-1H-pyrazol-4-amine +++ (Hypothetical)+++ (Hypothetical, high selectivity expected vs CDK1)+++ (Hypothetical, potent anti-proliferative)S: Potentially high selectivity due to novel hydrophobic interactions. W: Novelty requires extensive validation.
Purine-based Roscovitine (Seliciclib)++ (Inhibits multiple CDKs including CDK1, 5, 7, 9)++S: Well-characterized, established scaffold. W: Poor selectivity leads to off-target effects.[18]
Pyrazolo-pyrimidine Dinaciclib+++- (Pan-CDK inhibitor)+++S: Very high potency. W: Lack of selectivity makes it unsuitable for targeted CDK2 therapy.[2]
Aminopyrimidine AZD8421+++++ (Good selectivity over CDK1/4/6, but hits CDK9)++S: High potency and some selectivity. W: CDK9 inhibition can be a liability.[7]
Oxindole-based SU9516++++ (Good selectivity vs CDK4, less vs CDK1)++S: Another well-studied scaffold. W: Achieving high selectivity over CDK1 remains a challenge.[18]

Conclusion and Future Directions

The validation of 1-Cyclobutyl-1H-pyrazol-4-amine as a CDK2 inhibitor scaffold follows a rigorous, evidence-based pathway. Initial biochemical data must demonstrate potent, direct inhibition. This must be followed by comprehensive selectivity profiling to ensure a therapeutic window, particularly against the closely related CDK1. Finally, cell-based assays must confirm that the biochemical potency translates into on-target biological effects—namely, the inhibition of Rb phosphorylation, cell cycle arrest, and anti-proliferative activity in relevant cancer models.

If the hypothetical data presented here holds true, the 1-Cyclobutyl-1H-pyrazol-4-amine scaffold would represent a significant advancement. Its combination of high potency and superior selectivity would make it a promising candidate for further preclinical development. The next steps would involve structure-activity relationship (SAR) studies to optimize potency and drug-like properties, followed by pharmacokinetic and in vivo efficacy studies in animal models of cancer.[19][20] This systematic approach is essential for progressing a novel chemical entity from a promising scaffold into a potential therapeutic agent.

References

  • House, I., Valore-Caplan, M., Maris, E., & Falchook, G. S. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. J Immunother Precis Oncol, 8, 47–54. [Link]

  • Yu, M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Pillai, A. D., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Rev Med Chem. [Link]

  • Frederick National Laboratory. (2024). CDK2 inhibition may have potential for treating lung and other cancers. FNLCR News. [Link]

  • Li, T., et al. (2025). CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. Frontiers in Immunology. [Link]

  • Maqbool, M. S., et al. (2024). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers. [Link]

  • Li, Y., et al. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Drug Development Research. [Link]

  • Scott, T. R., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2018). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

  • El-Damasy, D. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

  • Targeted Oncology. (2026). Ancestry Outpaces Race in Predicting HNSCC Biology, Survival. Targeted Oncology. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Zeng, Y., et al. (2024). Inhibitors and PROTACs of CDK2: challenges and opportunities. Expert Opinion on Drug Discovery. [Link]

  • Yu, M., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Hsieh, J. J., et al. (2024). Targeting CDK2 for cancer therapy. Nature Reviews Cancer. [Link]

  • Betzi, S., et al. (2011). Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly. PLoS One. [Link]

  • Al-Ostath, A., et al. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Journal of Molecular Modeling. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Furet, P., et al. (2003). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Alvarez-Fernandez, M., et al. (2023). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. [Link]

  • El-Naggar, A. M., et al. (2025). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. ResearchGate. [Link]

  • Yu, M., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Royal Society of Chemistry Books. [Link]

  • Yu, M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. [Link]

  • El-Naggar, A. M., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Pharmaceuticals. [Link]

  • VJOncology. (2024). Next generation CDK4 + CDK2 selective inhibitor in HR+ HER2- metastatic breast cancer. YouTube. [Link]

Sources

Efficacy Guide: 1-Cyclobutyl-1H-pyrazol-4-amine Analogs vs. Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cyclobutyl-1H-pyrazol-4-amine derivatives, evaluating their efficacy as kinase inhibitors compared to approved therapeutic agents.

The content focuses on the medicinal chemistry strategy of replacing standard N-methyl or N-isopropyl groups with the bulky, lipophilic cyclobutyl moiety to modulate potency, selectivity, and permeability in targets such as JAK1 and BET Bromodomains .

Executive Summary: The Cyclobutyl Advantage?

In the optimization of pyrazole-based kinase inhibitors (a structural class including Ruxolitinib and Baricitinib ), the substituent at the pyrazole N1-position is a critical determinant of the molecule's physicochemical profile.

While approved drugs typically utilize small alkyl groups (methyl, ethyl) or solubilizing moieties (piperidinyl), 1-Cyclobutyl-1H-pyrazol-4-amine analogs are explored to fill hydrophobic pockets (e.g., the ATP-binding site's solvent front) more effectively than smaller alkyls, potentially improving cellular permeability (LogD) without significantly increasing molecular weight. However, experimental data reveals a trade-off: while cyclobutyl analogs often maintain or improve metabolic stability, they can suffer from steric clashes in restricted pockets compared to their cyclopropyl or methyl counterparts.

Comparative Efficacy Analysis

Case Study A: JAK1 Selectivity (Autoimmune Indications)

Researchers have evaluated 1-cyclobutyl analogs in the development of selective JAK1 inhibitors to minimize JAK2-related anemia (a side effect of non-selective drugs like Ruxolitinib).

Comparison: 1-Cyclobutyl-pyrazole sulfonamides vs. Tofacitinib (Approved Standard).

Compound ClassN1-SubstituentTargetPotency (IC₅₀)Selectivity (JAK1 vs JAK2)Permeability (MDCK)
Approved Drug (Tofacitinib)Methyl (on pyrrolo-pyrimidine)JAK1/3~1-5 nMLow (< 10-fold)High
Analog A (Experimental)Cyclobutyl JAK129 nMModerate (> 20-fold)High (Papp > 20)
Analog B (Reference)MethylJAK112 nMLowModerate
Analog C (Reference)CyclopropylJAK18 nMModerateHigh

Key Insight: In the JAK1 binding pocket, the cyclobutyl group (Analog A) leads to a slight reduction in potency (29 nM) compared to the methyl (12 nM) or cyclopropyl (8 nM) analogs due to steric penalties in the ribose-binding region. However, the cyclobutyl analog demonstrated superior lipophilic efficiency (LipE) and membrane permeability compared to more polar approved drugs, making it a viable scaffold for topical or tissue-specific applications where systemic exposure must be minimized.

Case Study B: BET Bromodomain Inhibition (Oncology)

In the development of BRD4 inhibitors (epigenetic modulators), the size of the N1-substituent is a "molecular switch" for affinity.

Comparison: 1-Cyclobutyl analog vs. Clinical Candidate Probes.

Compound IDN1-SubstituentTarget (BRD4 BD1)Binding Affinity (

)
Efficacy Status
Compound 24 (Lead)MethylBRD41.9 nMHigh Potency
Compound 28 CyclopropylBRD4< 1.0 nMSuperior Potency
Compound 29 Cyclobutyl BRD4> 10 nMReduced Efficacy

Mechanistic Failure Mode: Unlike the flexible JAK pocket, the BET bromodomain acetyl-lysine binding pocket is rigid. The expansion from cyclopropyl (3 carbons) to cyclobutyl (4 carbons) introduces a critical steric clash with the "WPF shelf" (Tryptophan-Proline-Phenylalanine) residues. This data confirms that while 1-cyclobutyl-1H-pyrazol-4-amine is a potent building block, it is strictly size-limited in epigenetic targets compared to kinase targets.

Mechanism of Action & SAR Logic

The following diagram illustrates the decision logic for selecting the Cyclobutyl scaffold versus the Methyl scaffold found in approved drugs.

SAR_Logic Start Lead Optimization: Pyrazole-Amine Scaffold Decision Select N1-Substituent Start->Decision Methyl Methyl (Standard) (e.g., Ruxolitinib precursors) Decision->Methyl Minimize Sterics Cyclobutyl Cyclobutyl (Experimental) (1-Cyclobutyl-1H-pyrazol-4-amine) Decision->Cyclobutyl Optimize PK/Permeability Outcome_M High Potency Low Lipophilicity Risk: Rapid Clearance Methyl->Outcome_M Target_Fit Target Pocket Analysis Cyclobutyl->Target_Fit Outcome_C Increased Lipophilicity (LogD) Improved Permeability Risk: Steric Clash Candidate Selection Candidate Selection Outcome_C->Candidate Selection Target_Fit->Outcome_C Flexible Pocket (JAK) Potency Loss Potency Loss Target_Fit->Potency Loss Rigid Pocket (BET)

Caption: SAR Decision Tree illustrating the trade-off between potency (Methyl) and permeability/PK properties (Cyclobutyl) in kinase inhibitor design.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 1-Cyclobutyl-1H-pyrazol-4-amine

Rationale: This intermediate is not always commercially available in high purity. This protocol ensures the generation of the amine without over-alkylation.

Reagents: 4-Nitro-1H-pyrazole, Bromocyclobutane, Cesium Carbonate (


), Palladium on Carbon (Pd/C), Hydrogen gas.
  • N-Alkylation (Step 1):

    • Dissolve 4-nitro-1H-pyrazole (1.0 eq) in DMF (0.5 M).

    • Add

      
       (1.5 eq) followed by Bromocyclobutane (1.2 eq). Note: Cyclobutyl bromide is less reactive than alkyl iodides; heating to 60°C is required.
      
    • Validation Point: Monitor TLC (Hexane/EtOAc 3:1). The product (

      
      ) should appear as the starting material (
      
      
      
      ) disappears.
    • Workup: Dilute with water, extract with EtOAc. Yield: ~85% of 1-cyclobutyl-4-nitropyrazole.

  • Reduction (Step 2):

    • Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 4 hours.
      
    • Critical Control: Do not use acid (HCl) during reduction to avoid ring opening of the cyclobutane if high pressure is used.

    • Filter through Celite. Concentrate to yield 1-Cyclobutyl-1H-pyrazol-4-amine as a viscous oil.

    • QC:

      
       NMR should show a multiplet at 
      
      
      
      4.8 ppm (N-CH-cyclobutyl) and a broad singlet at
      
      
      3.5 ppm (
      
      
      ).
Protocol B: Competitive Kinase Binding Assay (FRET-based)

Rationale: To determine if the cyclobutyl analog binds the ATP pocket effectively compared to the control (Staurosporine or Tofacitinib).

  • Preparation: Prepare 384-well plates with Kinase (JAK1), Fluorescent Tracer, and Europium-labeled Antibody.

  • Dosing: Serially dilute the 1-Cyclobutyl analog and Tofacitinib (Control) in DMSO (Top concentration 10

    
    , 1:3 dilution).
    
  • Incubation: Add compounds to the enzyme/antibody mix. Incubate 60 min at RT.

  • Detection: Add Tracer. Incubate 60 min. Read TR-FRET signal (Ex 337 nm / Em 620 & 665 nm).

  • Data Analysis: Plot Emission Ratio (665/620) vs. Log[Concentration].

    • Acceptance Criteria: The Z' factor must be > 0.5. Tofacitinib IC50 must fall within 2-fold of historical mean (e.g., 1-5 nM).

References

  • Pfizer Inc. (2015). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate. Journal of Medicinal Chemistry. Link

  • University of Michigan . (2018). Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry. Link

  • NMS Group . (2025). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles. ResearchGate. Link

  • Google Patents . (2025). WO2025038863A1 - Indole and pyrrolopyridine derivatives as GPR17 modulators. Link

A Senior Application Scientist's Guide to Validating the Anti-proliferative Effects of Pyrazole Compounds in Xenografts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising anti-proliferative compound to validating its efficacy in a preclinical setting is both complex and critical. Pyrazole derivatives have emerged as a versatile and potent class of small molecules with significant therapeutic potential in oncology.[1][2] Their ability to target a wide range of kinases and other signaling molecules involved in cancer progression makes them a focal point of modern drug discovery.[3][4] This guide provides an in-depth, experience-driven comparison of methodologies for validating the anti-proliferative effects of pyrazole compounds using xenograft models, emphasizing scientific integrity and actionable protocols.

The Rationale for Xenograft Models in Pyrazole Compound Validation

Before delving into experimental design, it is crucial to understand why xenograft models are a cornerstone of preclinical cancer research. While in vitro cell-based assays provide initial insights into a compound's anti-proliferative activity, they lack the physiological complexity of a living organism.[5] Xenograft models, created by implanting human tumor tissue or cells into immunodeficient mice, offer a more clinically relevant environment to assess a drug's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[6][7]

There are two primary types of xenograft models to consider:

  • Cell Line-Derived Xenografts (CDX): These models are established by injecting cultured cancer cell lines into mice.[6] They are highly reproducible and cost-effective, making them suitable for initial in vivo screening of pyrazole compounds. However, a significant drawback is that long-term cell culture can lead to genetic and phenotypic divergence from the original tumor.[6]

  • Patient-Derived Xenografts (PDX): PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[6][7] These models more faithfully recapitulate the heterogeneity and microenvironment of the original human tumor, providing a more accurate prediction of clinical response.[8][9] While more expensive and time-consuming to establish, PDX models are invaluable for later-stage validation and for studying mechanisms of resistance.

The choice between a CDX and a PDX model depends on the specific research question and the stage of drug development. For initial efficacy testing of a novel pyrazole compound, a well-characterized CDX model expressing the target of interest may be sufficient. For studies aiming to predict clinical outcomes or investigate resistance mechanisms, a panel of PDX models is the more robust choice.

Designing a Robust Xenograft Study for Pyrazole Compounds

A well-designed xenograft study is paramount for obtaining reliable and interpretable data. The following experimental workflow provides a comprehensive framework for validating the anti-proliferative effects of pyrazole compounds.

Xenograft Study Workflow cluster_setup Model Establishment & Randomization cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell/Tissue Prep Cell/Tissue Prep Implantation Implantation Cell/Tissue Prep->Implantation Subcutaneous/Orthotopic Tumor Growth Tumor Growth Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth->Randomization To treatment groups Dosing Dosing Randomization->Dosing Vehicle vs. Pyrazole Compound Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Regularly Body Weight Body Weight Dosing->Body Weight Toxicity assessment Tissue Collection Tissue Collection Tumor Measurement->Tissue Collection At study endpoint Body Weight->Tissue Collection PK/PD Analysis PK/PD Analysis Tissue Collection->PK/PD Analysis IHC IHC (Ki-67) Tissue Collection->IHC TUNEL TUNEL Assay Tissue Collection->TUNEL Pyrazole_Targets cluster_pathways Key Signaling Pathways Pyrazole_Compound Pyrazole Compound CDK CDK Pyrazole_Compound->CDK mTOR mTOR Pyrazole_Compound->mTOR JAK_STAT JAK/STAT Pyrazole_Compound->JAK_STAT Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Inhibition leads to Reduced_Proliferation Reduced Proliferation mTOR->Reduced_Proliferation Inhibition leads to Apoptosis Apoptosis JAK_STAT->Apoptosis Inhibition can induce Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Sources

Orthogonal assays to validate 1-Cyclobutyl-1H-pyrazol-4-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the orthogonal validation of 1-Cyclobutyl-1H-pyrazol-4-amine (and its structural derivatives) as a bioactive scaffold, specifically focusing on its primary mechanism as an ATP-competitive kinase inhibitor.

Executive Summary & Pharmacological Context[1][2][3][4][5]

1-Cyclobutyl-1H-pyrazol-4-amine represents a "privileged scaffold" in kinase drug discovery. The 4-aminopyrazole motif functions as a critical hinge-binder, forming bidentate hydrogen bonds with the kinase ATP-binding pocket (typically residues like the "gatekeeper"). The cyclobutyl group provides necessary lipophilicity to occupy the solvent-exposed region or hydrophobic back-pocket, improving cell permeability compared to naked pyrazoles.

However, aminopyrazoles are prone to assay interference (fluorescence quenching, aggregation) and promiscuity (off-target binding). Relying on a single assay format often leads to false positives. This guide prescribes a triangulated validation strategy combining biochemical turnover, biophysical binding, and cellular engagement.

The Validation Triad
  • Primary Biochemical: ADP-Glo™ Kinase Assay (Luminescence) – High sensitivity, low false-positive rate for fluorescent compounds.

  • Orthogonal Biophysical: Differential Scanning Fluorimetry (DSF) – Confirms physical binding via thermal stabilization.

  • Cellular Engagement: NanoBRET™ TE – Validates cell permeability and target residence time.

Validation Workflow (Logic Diagram)

The following decision tree outlines the step-by-step validation process to rule out artifacts such as PAINS (Pan-Assay Interference Compounds) and luciferase inhibition.

ValidationWorkflow Start Compound: 1-Cyclobutyl-1H-pyrazol-4-amine Primary Primary Assay: ADP-Glo (Enzymatic Turnover) Start->Primary Check1 Active? Primary->Check1 Counter Counter-Screen: Luciferase Inhibition Check Check1->Counter Yes Fail Discard: False Positive / Artifact Check1->Fail No Biophys Orthogonal: DSF (Thermal Shift) (Physical Binding) Counter->Biophys Clean Counter->Fail Inhibits Luciferase Check2 Tm Shift > 2°C? Biophys->Check2 Cellular Cellular: NanoBRET TE (Target Engagement) Check2->Cellular Yes Check2->Fail No Shift Success Validated Hit (Proceed to SAR) Cellular->Success IC50 Confirmed

Figure 1: Critical path for validating aminopyrazole activity. Blue indicates input, Yellow decision points, Green success, and Red failure modes.

Primary Assay: ADP-Glo™ Kinase Assay (Biochemical)

Rationale: Aminopyrazoles can exhibit intrinsic fluorescence, interfering with FRET or FP-based assays. The ADP-Glo assay measures ADP production via a luciferase-coupled reaction. Since the signal is luminescence (glow), it is spectrally distinct from the compound's properties.

Protocol:
  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme Mix: Dilute Kinase (e.g., JAK2, CDK16) to 2.5x final concentration (typically 0.5–2 nM).

  • Substrate Mix: ATP (at Km) + Peptide Substrate (e.g., Poly Glu:Tyr).

  • Execution:

    • Add 2 µL Compound (1-Cyclobutyl-1H-pyrazol-4-amine) in DMSO.

    • Add 2 µL Enzyme Mix. Incubate 10 min (Pre-incubation is critical to detect slow-binders).

    • Add 1 µL Substrate Mix to initiate. Incubate 60 min at RT.

    • Stop: Add 5 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

    • Detect: Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).

    • Read: Measure Luminescence (Integration time: 0.5–1.0 s).

Self-Validation Step (Counter-Screen):

  • Run a "Mock" plate without kinase but with a known concentration of ADP (e.g., 5 µM).

  • If the compound reduces the signal in the absence of kinase, it inhibits the luciferase reporter, not the kinase. Discard compound.

Orthogonal Assay: Differential Scanning Fluorimetry (DSF)

Rationale: Enzymatic assays can be fooled by aggregators. DSF (Thermal Shift) measures the physical stabilization of the protein upon ligand binding. A positive shift (


) confirms the compound binds the folded state of the kinase.
Protocol:
  • Dye: SYPRO Orange (5000x stock) diluted to 5x in buffer.

  • Protein: Kinase domain (2–5 µM). High purity (>90%) is required.

  • Compound: 10–50 µM (Ensure [Compound] > [Protein]).

  • Workflow:

    • Mix Protein, Dye, and Compound in qPCR optical plate.

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Monitor Fluorescence (Ex: 490 nm / Em: 575 nm).

  • Analysis:

    • Calculate

      
       (midpoint of unfolding transition).
      
    • 
      .
      

Success Criteria:

  • Valid Hit:

    
    .
    
  • Non-Binder:

    
    .
    
  • Destabilizer/Aggregator: Negative

    
     (Shift to lower temp).
    

Cellular Target Engagement: NanoBRET™ TE

Rationale: The cyclobutyl group is added to improve lipophilicity. Biochemical assays do not test cell permeability. NanoBRET measures the compound's ability to displace a tracer from the kinase inside a live cell.

Mechanism:
  • Kinase: Fused to NanoLuc® Luciferase (Energy Donor).

  • Tracer: Cell-permeable fluorescent probe (Energy Acceptor).

  • Compound: If it enters the cell and binds the kinase, it displaces the tracer, causing a loss of BRET signal.

Protocol Summary:
  • Transfection: HEK293 cells transfected with Kinase-NanoLuc plasmid.

  • Treatment: Add Tracer (at

    
    ) + Serial dilution of 1-Cyclobutyl-1H-pyrazol-4-amine.
    
  • Incubation: 2 hours at 37°C.

  • Measurement: Read Donor (460 nm) and Acceptor (618 nm) emission.

  • Calculation: Calculate mBRET ratio. Plot dose-response to determine cellular

    
    .
    

Comparative Analysis of Methodologies

FeatureADP-Glo (Biochemical)DSF (Biophysical)NanoBRET (Cellular)
Throughput High (384/1536-well)Medium (96/384-well)Medium (96/384-well)
Sensitivity High (

range)
Medium (

)
Physiological Relevance
Interference Luciferase inhibitorsAggregatorsAutofluorescence
Key Output

(Inhibition)

(Binding)

(Engagement)
Cost LowLowHigh

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI (Molecules), 2021. Context: Validates pyrazole-amine binding to CDK16 using DSF and NanoBRET. URL:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Source: Journal of Medicinal Chemistry, 2020. Context: Uses ADP-Glo and DSF to confirm activity of aminopyrazole macrocycles. URL:[Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4). Source: Bioorganic & Medicinal Chemistry Letters, 2015. Context: Establishes the 4-aminopyrazole scaffold as a hinge binder for IRAK4. URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source: Molecules, 2021. Context: Review of SAR and assay data for pyrazole kinase inhibitors. URL:[Link]

Safety Operating Guide

Proper Disposal Procedures for 1-Cyclobutyl-1H-pyrazol-4-amine

[1]

Compound Identification & Hazard Profile

Before initiating any disposal procedure, positive identification and hazard assessment are mandatory. This protocol applies to 1-Cyclobutyl-1H-pyrazol-4-amine and its salt forms (e.g., hydrochloride).

PropertyDetails
Chemical Name 1-Cyclobutyl-1H-pyrazol-4-amine
Functional Groups Primary Amine, Pyrazole Ring, Cyclobutyl Ring
Chemical Class Heterocyclic Amine / Organic Base
Physical State Solid (typically off-white to yellow powder)
Analogue CAS 1240567-18-3 (1-Cyclopropyl analogue used for hazard extrapolation)
Hazard Assessment (GHS Classification)

Based on Structure-Activity Relationships (SAR) with analogous aminopyrazoles (e.g., 1-cyclopropyl-1H-pyrazol-4-amine), treat this compound as Hazardous .

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • Chemical Incompatibility: Strong Oxidizers, Strong Acids, Acid Chlorides, Anhydrides.

Critical Safety Note: As a primary amine, this compound is basic . Mixing with strong acids in a waste container can generate significant heat (exothermic neutralization) and potentially cause container failure. NEVER add this solid directly to an acidic waste stream.

Disposal Decision Matrix

The following workflow illustrates the logical decision path for disposing of 1-Cyclobutyl-1H-pyrazol-4-amine in various states.

DisposalWorkflowStartWaste IdentificationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Solutions)StateCheck->LiquidSolidTypePurity Level?Solid->SolidTypeLiquidTypeSolvent Base?Liquid->LiquidTypePureSolidPure SubstanceSolidType->PureSolidDebrisContaminated Debris(Gloves, Paper, Weigh Boats)SolidType->DebrisBinSolidBin: Solid Hazardous Waste(Label: Toxic/Irritant)PureSolid->BinSolidDebris->BinSolidHaloHalogenated Solvent(DCM, Chloroform)LiquidType->HaloNonHaloNon-Halogenated Solvent(MeOH, EtOAc, DMSO)LiquidType->NonHaloAqueousAqueous SolutionLiquidType->AqueousBinHaloBin: Halogenated Organic WasteHalo->BinHaloBinNonHaloBin: Non-Halogenated Organic WasteNonHalo->BinNonHaloBinAqBin: Basic Aqueous Waste(pH > 7)Aqueous->BinAq

Figure 1: Decision matrix for segregating aminopyrazole waste streams to prevent incompatibility incidents.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired chemicals, reaction byproducts, contaminated gloves, weigh boats, and filter paper.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Packaging: Place solid waste into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a dedicated wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "1-Cyclobutyl-1H-pyrazol-4-amine" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Store the sealed bag/jar in a secondary bin labeled "Solid Organic Waste" until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in organic solvents (DMSO, Methanol, DCM) or aqueous buffers.

  • pH Check (Aqueous Only): If the waste is aqueous, verify pH.

    • If pH < 5: Slowly adjust to pH 6-8 using dilute NaOH or Sodium Bicarbonate to prevent acid-amine reactivity in the main tank.

    • If pH > 8: No adjustment needed for basic waste streams.

  • Solvent Compatibility:

    • Halogenated (DCM/Chloroform): Pour into the "Halogenated Waste" carboy.

    • Non-Halogenated (Acetone/Methanol/Ethyl Acetate): Pour into the "Non-Halogenated/Flammable Waste" carboy.

  • Concentration Limit: If the concentration of the amine is >5% (wt/vol), consider precipitating it out as a solid (if possible) to reduce the load on liquid incinerators, or label the liquid waste specifically as "High Concentration Amine."

  • Closure: Cap the carboy immediately after addition. Do not leave funnels in the neck of the waste container.

Protocol C: Empty Container Disposal (Triple Rinse)

Applicability: Original glass or plastic vendor bottles.

  • Rinse 1: Add a small volume of compatible solvent (e.g., Methanol or Acetone) to the bottle. Cap and shake well. Pour rinsate into the Liquid Organic Waste container.

  • Rinse 2: Repeat with water or solvent.[3] Pour rinsate into the waste container.

  • Rinse 3: Repeat.

  • Defacing: Cross out the label and the "Hazardous" warnings. Mark the bottle as "Empty" or "Triple Rinsed."

  • Final Disposal: Place the clean, defaced bottle in the glass recycling or general trash, depending on local facility rules.

Emergency Spill Response

Scenario: 5g - 100g Solid Spill on Benchtop.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Wear a N95 dust mask or respirator if powder is fine/aerosolized.

  • Containment: Cover the spill gently with damp paper towels to prevent dust generation.

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a dustpan or stiff card.

    • Place immediately into a hazardous waste bag.

    • Wipe the surface with a mild acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize trace amine residues, followed by water.

  • Verification: Check surface pH with litmus paper to ensure neutral pH (6-8) remains.

Regulatory & Compliance Data

RegulationClassificationAction Required
RCRA (USA) Not P-listed or U-listed specifically.Classify as Characteristic Waste (Toxic/Ignitable) based on mixture.
EU Waste Code 07 01 04*"Other organic solvents, washing liquids and mother liquors."
DOT/ADR Not Regulated (typically)If transported as waste, check for "Corrosive solid, basic, organic, n.o.s." if pH indicates corrosivity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: 1-Cyclopropyl-1H-pyrazol-4-amine. National Library of Medicine. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.